(2S)-1-(4-~13~C)Butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide
Description
Historical Context and Evolution of Bupivacaine (B1668057) in Anesthesiology Research
The history of local anesthetics traces back centuries, with early use of substances like the coca leaf. The isolation of cocaine in the mid-1800s marked a significant step, though its addictive properties prompted the search for safer alternatives. Procaine, developed in 1905, became a prominent local anesthetic, but research continued to improve pharmacokinetic and toxicity profiles mhmedical.com.
Bupivacaine, synthesized in 1957 and introduced clinically in 1965, represented a major advancement as a long-acting amino amide local anesthetic mhmedical.come-century.us. Its emergence significantly influenced the field of regional anesthesia, offering properties such as acceptable onset, long duration of action, profound conduction blockade, and a notable separation of sensory anesthesia from motor blockade e-century.us.
However, the evolution of bupivacaine research was also shaped by the recognition of its potential for cardiotoxicity. In 1979, an editorial highlighted cases of rapid cardiovascular collapse following bupivacaine administration, prompting further investigation nih.govresearchgate.net. This research ultimately led to important advancements, including laboratory studies confirming bupivacaine's cardiotoxicity, the discontinuation of the 0.75% concentration for obstetric epidural anesthesia, and the development of safer, stereoselective agents like ropivacaine (B1680718) nih.govresearchgate.net. The acceptance of lipid emulsion as a treatment for local anesthetic toxicity also stemmed from research prompted by concerns surrounding bupivacaine nih.govnih.gov.
Contemporary Significance of Bupivacaine in Academic Inquiry
Today, bupivacaine remains a subject of significant academic inquiry due to its widespread use and the ongoing pursuit of optimized pain management. Its mechanism of action, primarily the blockade of voltage-gated sodium channels in nerve cell membranes, continues to be a focus of study to understand the nuances of nerve impulse inhibition researchgate.netpatsnap.comchemicalbook.compatsnap.com. This blockade prevents the influx of sodium ions, thereby inhibiting the generation and transmission of action potentials patsnap.comchemicalbook.compatsnap.com.
Contemporary research explores various aspects of bupivacaine's interaction with biological systems. Studies investigate its effects on different nerve fibers, recognizing that the progression of anesthesia is influenced by factors such as nerve fiber diameter, myelination, and conduction velocity nih.gov. Research also delves into the compound's lipophilic nature and strong affinity for the sodium channel receptor, which contribute to its long duration of action compared to agents like lidocaine (B1675312) patsnap.compatsnap.com.
Furthermore, academic inquiry is focused on understanding bupivacaine's potential for local toxicity, particularly in musculoskeletal applications, where high concentrations may be used in novel drug delivery systems frontiersin.org. In vitro studies have indicated dose-dependent toxicity to various musculoskeletal tissues, although the translation of these findings to animal and clinical research is an area of ongoing investigation frontiersin.org.
Scope and Objectives of Current Bupivacaine Research
The scope of current bupivacaine research is broad, encompassing fundamental investigations into its molecular interactions and the development of new formulations and delivery strategies. Objectives often center on enhancing its efficacy, prolonging its duration of action, and minimizing potential side effects.
One key objective is the development and evaluation of long-acting bupivacaine formulations designed to provide extended pain relief. Research is exploring novel drug delivery systems, such as liposomal bupivacaine and formulations incorporating carriers like sucrose (B13894) acetate (B1210297) isobutyrate (SAIB), to achieve sustained release of the anesthetic clinicaltrials.euwikipedia.orgfrontiersin.org. Clinical trials are examining these newer formulations to determine their effectiveness in postoperative pain control, their impact on opioid use reduction, and their influence on patient recovery clinicaltrials.eu.
Another area of research focuses on the use of bupivacaine in specific clinical contexts, such as chronic pain management and regional anesthesia for various surgical procedures. Studies are investigating the efficacy and safety of intrathecal bupivacaine, often in combination with opioids, for managing chronic pain in both cancer and noncancer patients researchgate.net. Comparative studies are also being conducted to evaluate bupivacaine against other local anesthetics, such as ropivacaine, in different regional anesthetic techniques to determine optimal agents for specific procedures healthcare-bulletin.co.ukijmscr.com.
Research also continues to explore strategies to mitigate bupivacaine's known cardiotoxicity, although this falls outside the strict exclusion criteria for this article. However, the development of less toxic alternatives like ropivacaine was a direct result of research into bupivacaine's properties nih.govresearchgate.net.
Detailed research findings often involve pharmacokinetic studies evaluating parameters like maximum plasma concentration (Cmax), time to maximum plasma concentration (Tmax), and elimination half-life for different formulations and routes of administration frontiersin.orgdrugbank.com. For instance, a study on a novel sustained-release bupivacaine formulation in calves reported a mean Cmax of 152.03 ng/mL and a Tmax of 0.39 hours, with a long elimination half-life of 32.79 hours, suggesting prolonged analgesia frontiersin.org.
Research findings also compare the efficacy of bupivacaine with other anesthetics. A study comparing intrathecal hyperbaric bupivacaine with hyperbaric ropivacaine in peri-anal surgeries found differences in the recovery of motor function and duration of postoperative analgesia healthcare-bulletin.co.ukijmscr.com. While the study reported that ropivacaine was associated with faster motor recovery, other research indicates that bupivacaine can provide a significantly longer duration of postoperative anesthesia and analgesia compared to lidocaine researchgate.net.
Here is a data table summarizing some comparative research findings:
| Study Type | Comparison | Key Finding | Source |
| Randomized Clinical Trial (Dental Surgery) | Bupivacaine vs. Lidocaine | Bupivacaine more effective for intraoperative and immediate postoperative pain control. researchgate.net | researchgate.net |
| Meta-Analysis (Intraperitoneal) | Intraperitoneal Bupivacaine vs. Saline | Bupivacaine significantly reduced pain intensity at 6 and 24 hours post-surgery. dovepress.com | dovepress.com |
| Randomized Control Study (Peri-anal Surgery) | Hyperbaric Bupivacaine vs. Ropivacaine | Ropivacaine associated with faster motor recovery; Bupivacaine provided longer postoperative analgesia in some contexts. healthcare-bulletin.co.ukijmscr.com | healthcare-bulletin.co.ukijmscr.com |
| Study in Calves (Cornual Nerve Block) | Novel Bupivacaine Formulation vs. Lidocaine | Novel Bupivacaine formulation provided significantly longer-lasting analgesia. frontiersin.org | frontiersin.org |
Current research objectives also include investigating bupivacaine's potential beyond traditional anesthesia, such as its observed anti-inflammatory properties and effects on immune system cells, although further studies are needed to define these uses researchgate.net. The development of stable and compatible bupivacaine formulations for use in drug administration devices is another ongoing area of research researchgate.net.
Structure
2D Structure
Properties
Key on ui mechanism of action |
Like [lidocaine], bupivacaine is an amide local anesthetic that provides local anesthesia through blockade of nerve impulse generation and conduction. These impulses, also known as action potentials, critically depend on membrane depolarization produced by the influx of sodium ions into the neuron through voltage-gated sodium channels. Bupivacaine crosses the neuronal membrane and exerts its anesthetic action through blockade of these channels at the intracellular portion of their pore-forming transmembrane segments. The block is use-dependent, where repetitive or prolonged depolarization increases sodium channel blockade. Without sodium ions passing through the channel’s pore, bupivacaine stabilizes the membrane at rest and therefore prevents neurotransmission. In general, the progression of anesthesia is related to the diameter, myelination and conduction velocity of affected nerve fibers. Clinically, the order of loss of nerve function is as follows: (1) pain, (2) temperature, (3) touch, (4) proprioception, and (5) skeletal muscle tone. While it is well-established that the main action of bupivacaine is through sodium channel block, additional analgesic effects of bupivacaine are thought to potentially be due to its binding to the prostaglandin E2 receptors, subtype EP1 (PGE2EP1), which inhibits the production of prostaglandins, thereby reducing fever, inflammation, and hyperalgesia. Local anesthetics block the generation and the conduction of nerve impulses, presumably by increasing the threshold for electrical excitation in the nerve, by slowing the propagation of the nerve impulse, and by reducing the rate of rise of the action potential. In general, the progression of anesthesia is related to the diameter, myelination, and conduction velocity of affected nerve fibers. Clinically, the order of loss of nerve function is as follows: (1) pain, (2) temperature, (3) touch, (4) proprioception, and (5) skeletal muscle tone. |
|---|---|
CAS No. |
1217442-06-2 |
Molecular Formula |
C18H28N2O |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
(2S)-1-(413C)butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide |
InChI |
InChI=1S/C18H28N2O/c1-4-5-12-20-13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21)/t16-/m0/s1/i1+1 |
InChI Key |
LEBVLXFERQHONN-FZZVNHHHSA-N |
Canonical SMILES |
CCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C |
melting_point |
107-108 °C 107.5 to 108 °C 107 - 108 °C |
physical_description |
Solid |
solubility |
White, odorless crystalline powder, mp 258.5 °C. Slightly soluble in acetone, chloroform, ether. Solubility (mg/L): water 40; alcohol 125 /Bupivacaine hydrochloride monohydrate/ In water, 9.17X10-5 mg/L at 25 °C, unbuffered (deionized) water 9.77e-02 g/L |
vapor_pressure |
1.31X10-7 mm Hg at 25 °C (est) |
Origin of Product |
United States |
Pharmacology and Molecular Mechanisms of Bupivacaine
Mechanism of Action at the Cellular and Subcellular Levels
Bupivacaine (B1668057) exerts its effects by interfering with the function of ion channels critical for the electrical excitability of nerve cells. Its main target is the voltage-gated sodium channel, but research also indicates interactions with other ion channels.
Voltage-Gated Sodium Channel Blockade Research
Voltage-gated sodium channels are essential for the initiation and propagation of action potentials in neurons. drugbank.compatsnap.compatsnap.com Bupivacaine blocks the influx of sodium ions through these channels, thereby preventing depolarization and the transmission of nerve impulses. chemicalbook.comdrugbank.compatsnap.compatsnap.com
Local anesthetics like bupivacaine inhibit the generation and conduction of nerve impulses by blocking the current through voltage-gated Na+ channels in the nerve cell membrane. drugbank.comahajournals.org This blockade increases the threshold for electrical excitation, slows the propagation of the nerve impulse, and reduces the rate of rise of the action potential. pediatriconcall.com Bupivacaine crosses the neuronal membrane and blocks these channels from the intracellular side. drugbank.com Without the influx of sodium ions, the membrane remains stabilized at rest, preventing neurotransmission. drugbank.com The progression of anesthesia is generally related to the diameter, myelination, and conduction velocity of the affected nerve fibers. drugbank.com
Eukaryotic voltage-gated sodium channels are typically composed of a large pore-forming alpha subunit and one or two smaller beta subunits. frontiersin.orgmdpi.com The alpha subunit is sufficient for channel function and contains the binding site for local anesthetics. frontiersin.orgmdpi.com At therapeutic levels, local anesthetics, including bupivacaine, block voltage-gated Na+ channels at the alpha subunit inside the channel, preventing Na+ influx and thus depolarization and action potential generation. nih.gov Research indicates that the binding sites of bupivacaine are located in the pore-lining transmembrane segment 6 (S6) of domains 1, 3, and 4 (D1-S6, D3-S6, D4-S6) of the alpha subunit. neurosci.cn Specific residues within these segments, such as L1280 in D3-S6 and N434 in D1-S6, are reported to interact directly with bupivacaine within the ion-conducting pore. neurosci.cn
Bupivacaine exhibits state-dependent blockade of voltage-gated sodium channels, meaning its affinity for the channel varies depending on the channel's conformational state (resting, open, or inactivated). nih.gov The block is often described as use-dependent, where repetitive or prolonged depolarization increases sodium channel blockade. drugbank.com Local anesthetics, including bupivacaine, selectively inhibit the open and inactivated states of voltage-gated Na+ channels. nih.gov
Studies on cardiac sodium channels (Nav1.5) expressed in Xenopus oocytes have shown that bupivacaine induces a voltage- and concentration-dependent blockade. neurosci.cndrugbank.com Bupivacaine also induces a use-dependent blockade on Nav1.5 currents. drugbank.com The interaction with the inactivated state of the Na+ channel can display stereoselectivity, with R(+)-bupivacaine interacting faster and more potently than S(−)-bupivacaine. ahajournals.orgneurosci.cn Both enantiomers interact with the activated (open) state, and this interaction does not appear to be stereoselective. ahajournals.org The higher potency of R(+)-bupivacaine in blocking the inactivated state of the cardiac Na+ channel may contribute to its higher toxicity. ahajournals.orgneurosci.cn
Research has shown that bupivacaine not only dose-dependently affects the gating kinetics of Nav1.5 but also accelerates the development of its open-state slow inactivation. neurosci.cndrugbank.com This acceleration of entry into slow inactivation may contribute to the voltage-dependent block. neurosci.cn
Data from a study on human cardiac SCN5A channels demonstrated state-dependent inhibition by bupivacaine. Open-channel block was concentration-dependent, with an IC50 of 69.5 ± 8.2 μM. In the inactivated state, the channels were slightly more sensitive to bupivacaine, with an IC50 of 2.18 ± 0.16 μM. researchgate.net
Here is a data table summarizing IC50 values for bupivacaine block of human cardiac SCN5A channels in different states:
| Channel State | IC50 (μM) |
| Open | 69.5 ± 8.2 researchgate.net |
| Inactivated | 2.18 ± 0.16 researchgate.net |
Interactions with Other Ion Channels
While voltage-gated sodium channels are the primary target, bupivacaine has been shown to interact with other ion channels, which may contribute to its pharmacological profile and potential for toxicity, particularly in the cardiovascular and central nervous systems. frontiersin.orgnih.govresearchgate.net
Bupivacaine has been reported to interact with calcium channels. Studies have indicated that bupivacaine can inhibit voltage-gated calcium channels. frontiersin.orgnih.gov Research using neonatal rat ventricular cells showed that bupivacaine inhibits calcium (Ca²⁺) currents in a concentration-dependent manner. researchgate.net This inhibition of Ca²⁺ currents was observed at concentrations of 10 µM, 100 µM, and 1 mM. researchgate.net
Modulation of calcium-activated potassium channels by bupivacaine has also been investigated. A study on small-conductance calcium-activated potassium type 2 (SK2) channels expressed in human embryonic kidney 293 cells found that bupivacaine inhibited these channels reversibly in a dose-dependent manner. nih.gov The inhibitory effect of bupivacaine on SK2 currents was influenced by intracellular calcium concentration, with increased calcium concentration affecting the degree of inhibition. nih.gov
Furthermore, research suggests that drugs modulating intracellular Ca²⁺ release channels, specifically Ryanodine (B192298) (RyR) channels, can affect the anesthetic potency of bupivacaine. nih.gov An L-type Ca²⁺ channel agonist was found to reduce the duration and potency of bupivacaine anesthesia in mice, while L-type Ca²⁺ channel antagonists increased its effects. orthobullets.com This implies that voltage-gated calcium entry might be involved in the mechanism by which bupivacaine exerts some of its effects, particularly in vascular smooth muscle. oup.com
Potassium Channel Interactions
Beyond its well-established effects on sodium channels, research indicates that bupivacaine also interacts with various potassium channels. Studies have investigated the effects of bupivacaine on cardiac potassium channels, including hERG, rKv1.4, rKv4.2, and hKvLQT1 with or without hIsK. These studies suggest that bupivacaine's actions on these channels can be described as a nonspecific pore blockade in the inner mouth region. nih.gov The apparent binding affinity and voltage dependence of this binding can be influenced by channel inactivation processes and subunit composition. nih.gov For instance, the C-type inactivation of hERG channels enhanced bupivacaine's effects, while the N-type inactivation of rKv1.4 hindered them. nih.gov
Bupivacaine has also been shown to block ATP-activated potassium channels in dissociated rat myocytes with an IC50 of 29 µmol. frontiersin.org Two-pore-domain potassium (K2P) channels represent another target for local anesthetics like bupivacaine. frontiersin.org Research on TASK channels, a type of K2P channel, suggests that bupivacaine binds to "lateral fenestration" sites and primarily interacts with the second pore helices, independent of extracellular potassium concentration. researchgate.net This interaction appears to stabilize the closed state of the channel, disrupting K+ flux gating at the selectivity filter. researchgate.net
Studies have also examined the stereoselective block of the hERG channel by bupivacaine enantiomers. Levo-(S)-bupivacaine has been reported to have a higher affinity for hERG than its enantiomer. researchgate.netunige.ch Molecular modeling studies support this stereoselective binding, with estimated binding energies aligning with electrophysiology measurements. researchgate.netunige.ch
Molecular Binding and Receptor Affinity Studies
The molecular interaction of bupivacaine with ion channels, particularly voltage-gated sodium channels, is a key area of research to understand its anesthetic and potential toxic effects.
Binding to Intracellular Portion of Voltage-Gated Sodium Channels
Bupivacaine diffuses across the neuronal membrane and binds to the intracellular portion of voltage-gated sodium channels. patsnap.compharmacologyeducation.org This binding stabilizes the neuronal membrane and prevents the influx of sodium ions necessary for depolarization, thereby inhibiting the generation and transmission of electrical impulses. patsnap.com High-resolution cryo-EM structures of human Nav1.7 channels have shown that bupivacaine accommodates a binding site beneath the intracellular gate, referred to as the "site BIG". nih.gov This binding site is also utilized by other drugs like carbamazepine (B1668303) and lacosamide. nih.gov The strong affinity of bupivacaine for the sodium channel receptor contributes to its long duration of action. patsnap.com
Stereoselective Binding of Bupivacaine Enantiomers
Bupivacaine exists as a racemic mixture of two enantiomers, R(+)-bupivacaine and S(-)-bupivacaine. Research has focused on the stereoselective binding of these enantiomers to ion channels, particularly in the context of differential toxicity profiles.
Studies on cardiac sodium channels in guinea pig ventricular myocytes have shown that the bupivacaine-induced block displays stereoselectivity, with R(+)-bupivacaine being the more potent enantiomer. ahajournals.org This stereoselectivity primarily resides in the interaction with the inactivated state of the sodium channel. ahajournals.org Both enantiomers bind with high affinity to the activated or open state, but this interaction does not show the same degree of stereoselectivity. ahajournals.org The higher potency of R(+)-bupivacaine in blocking the inactivated state of cardiac sodium channels may contribute to its higher toxicity. ahajournals.org
Regarding potassium channels, the block of flicker K+ channels in peripheral nerve by bupivacaine exhibits high stereoselectivity, with R(+)-bupivacaine being significantly more potent than S(-)-bupivacaine. nih.gov This stereoselectivity is mainly due to a difference in the dissociation rate constant, suggesting a tighter fit between R(+)-bupivacaine and the binding site on the flicker K+ channel. nih.gov In the case of hKv1.5 channels, bupivacaine block of open channels is also stereoselective, with the R(+)-enantiomer being more potent. ahajournals.org Site-directed mutagenesis studies have identified specific amino acids within the channel that determine this stereoselectivity. ahajournals.org
Pharmacodynamics Research
Pharmacodynamics research on bupivacaine investigates its effects on the body, particularly at the systemic level and its interactions with various organ systems.
Systemic Effects on Organ Systems
Bupivacaine can exert systemic effects, particularly when absorbed into the circulation. While its primary application is for local or regional anesthesia, systemic exposure can lead to effects on various organ systems.
Cardiovascular System Research
Research has extensively documented the effects of bupivacaine on the cardiovascular system. Accidental intravascular injection of bupivacaine can lead to severe cardiovascular depression, including arrhythmias, hypotension, bradycardia, and in extreme cases, cardiac arrest. patsnap.comahajournals.orgjptcp.comnih.govjptcp.com
In isolated cardiac tissues, bupivacaine decreases intracardiac conduction velocity, reduces contractile force, and depresses spontaneous sinoatrial activity. ahajournals.org In anesthetized animals, bupivacaine decreases cardiac output, myocardial contractility, and intracardiac conduction velocity, evidenced by increased PR and QRS durations. ahajournals.org Clinical observations of ventricular arrhythmias and cardiovascular collapse following accidental intravascular injection are often preceded by progressive widening of the QRS complex, indicative of slowed conduction. ahajournals.org
Studies comparing the cardiovascular effects of the bupivacaine enantiomers have shown that R(+)-bupivacaine is associated with greater cardiotoxicity than S(-)-bupivacaine (levobupivacaine). nih.govoatext.com In sheep studies, higher doses of both bupivacaine and levobupivacaine (B138063) decreased cardiac output and myocardial blood flow. nih.gov However, doses of bupivacaine that induced QRS widening and ventricular arrhythmias resulted in significantly fewer and less deleterious arrhythmias with levobupivacaine. nih.gov Furthermore, studies in rats have shown that racemic bupivacaine induced more frequent and severe arrhythmias compared to S(-)-bupivacaine at the same concentration. oatext.com The cardiotoxic effects of bupivacaine, including reduced heart rate and prolonged PR interval and QRS complex duration, have also been observed to be age-dependent in rats, with greater effects seen in older animals. oatext.com
Cardiovascular Effects of Bupivacaine Enantiomers (Summary from select studies)
| Effect | R(+)-Bupivacaine | S(-)-Bupivacaine (Levobupivacaine) | Source |
| Cardiac Sodium Channel Block | More potent block of inactivated state | Less potent block of inactivated state | ahajournals.org |
| Ventricular Arrhythmias | More frequent and deleterious with higher doses | Significantly fewer and less deleterious | nih.gov |
| QRS Widening | Induced with higher doses | Induced with higher doses, but fewer arrhythmias | nih.gov |
| Heart Rate Reduction | Greater effect in older rats (racemic mixture) | Less effect than racemic mixture in older rats | oatext.com |
| PR Interval Prolongation | Greater effect in older rats (racemic mixture) | Less effect than racemic mixture in older rats | oatext.com |
| Myocardial Contractility | Decreased | Decreased (similar to racemic at subconvulsive doses) | ahajournals.orgnih.gov |
IC50 Values for Bupivacaine Enantiomers on Ion Channels
| Channel | R(+)-Bupivacaine IC50 | S(-)-Bupivacaine IC50 | Stereopotency Ratio (+/-) | Source |
| Tonic Na+ Channel | 29 ± 3 µM | 44 ± 3 µM | No salient stereoselectivity | nih.gov |
| Flicker K+ Channel | 0.15 ± 0.02 µM | 11 ± 1 µM | 73 | nih.gov |
| hKv1.5 (Open) | 4.1 µmol/L | 27.3 µmol/L | 7 | ahajournals.org |
Central Nervous System Research
Research into the effects of bupivacaine on the central nervous system (CNS) indicates that systemic absorption can lead to both stimulation and depression. nih.govpfizermedicalinformation.compfizer.com At lower plasma concentrations, bupivacaine may selectively inhibit cortical inhibitory pathways, potentially leading to symptoms of neuronal excitation. wikipedia.org As plasma concentrations increase, both inhibitory and excitatory pathways can be inhibited, resulting in CNS depression, which can progress to coma and respiratory arrest. wikipedia.orgpfizermedicalinformation.com This depressive phase can sometimes occur without a preceding excitatory state. pfizermedicalinformation.com
Studies have explored the neurotoxicity of bupivacaine, particularly in specific contexts. Intrathecal administration of bupivacaine, even at low doses, has been associated with a risk of delayed CNS toxicity. frontiersin.org The potential for CNS toxicity is correlated with the lipid solubility and potency of the local anesthetic. frontiersin.org Potent, lipid-soluble agents like bupivacaine may cause CNS toxicity at lower doses compared to less potent agents such as levobupivacaine and ropivacaine (B1680718). frontiersin.org Research in rats with experimental renal failure has also suggested increased neurotoxicity associated with bupivacaine in the presence of impaired renal function, indicating that altered pharmacokinetics in such cases may lower the toxicity threshold. jsurgmed.com Animal studies involving CNS site-directed infusions have demonstrated dose-dependent CNS excitatory behavior and electroencephalographic (EEG) changes with bupivacaine, consistent with sympathetic nervous system stimulation. nih.gov In these studies, the potency for these CNS effects followed the order of ropivacaine < levobupivacaine < bupivacaine. nih.gov
Autonomic Nervous System Influence
Bupivacaine's influence on the autonomic nervous system is primarily observed through its effects on sympathetic and parasympathetic nerve blockade, particularly in regional anesthetic techniques like epidural and spinal anesthesia. unige.choup.commdpi.com Spinal anesthesia, for instance, can cause widespread blockade of both sympathetic and parasympathetic nerves, significantly impacting the control of circulation, including arterial blood pressure and heart rate. unige.ch The blockade of preganglionic sympathetic nerve fibers, particularly those controlling vascular tone (T1-L2), leads to vasodilation of resistance and capacitance vessels, contributing to arterial hypotension. pfizer.comunige.ch Blockade of sympathetic fibers from T1-T5, which control cardiac rate, can result in a decrease in heart rate and cardiac contractility, consequently reducing cardiac output. unige.ch
Studies investigating the effects of epidural bupivacaine on the autonomic nervous system have utilized measures like heart rate variability (HRV) to assess sympathetic-parasympathetic balance. mdpi.comnih.gov While some studies have shown a decrease in HRV with bupivacaine, indicating altered autonomic tone, the specific effects can vary depending on the concentration and the type of block. mdpi.comnih.gov For example, thoracic epidural analgesia with low concentrations of bupivacaine has been shown to blunt cardiac sympathetic neural drive, leading to a relative vagal predominance and better restoration of HRV variables post-surgery compared to systemic analgesia. oup.com However, other research, such as studies on sacrococcygeal epidurals in felines, suggests that while low-concentration bupivacaine may prevent increases in hemodynamic variables, it might not fully prevent sympathetic nervous system activation. mdpi.com The extent of sympathetic blockade can also be influenced by the cranial spread of the anesthetic solution. mdpi.com
Concentration-Effect Relationships
The concentration of bupivacaine administered significantly influences its effects on nerve block characteristics and the differentiation between sensory and motor blockade. Higher concentrations generally lead to a more profound block. mdpi.com
Impact on Nerve Block Characteristics
The concentration of bupivacaine is a key determinant of the onset time, duration, and quality of nerve block. Studies comparing different concentrations of bupivacaine for peripheral nerve blocks have demonstrated that higher concentrations can result in faster onset times and increased duration and quality of both sensory and motor block. journalagent.comdovepress.com For instance, in a study on ultrasound-guided infraclavicular brachial plexus blocks, increasing the concentration of bupivacaine from 0.25% to 0.375% and then to 0.5% led to a significantly prolonged onset of sensory block and surgical compliance time, while the time to regression of the block decreased with lower concentrations. journalagent.com
However, the relationship between concentration and effect can also be influenced by the total volume administered and the specific nerve being blocked. Some research suggests that for certain blocks, such as femoral nerve blocks, the total delivered dose might be of greater importance than concentration alone, although data for other nerves like the sciatic or brachial plexus are less clear or conflicting. nysora.com Studies have also investigated novel long-acting bupivacaine formulations with higher concentrations (e.g., 5%), which have shown rapid onset and significantly prolonged duration of analgesia compared to standard formulations. frontiersin.org
Here is a table illustrating the impact of different bupivacaine concentrations on nerve block characteristics based on a study of infraclavicular brachial plexus blocks:
| Bupivacaine Concentration | Onset of Sensory Block (minutes) | Onset of Motor Block (minutes) | Surgical Compliance Time (minutes) | Sensory Block Regression Time (minutes) | Motor Block Regression Time (minutes) |
| 0.25% | Significantly Longer journalagent.com | Significantly Longer journalagent.com | Significantly Longer journalagent.com | Earlier journalagent.com | Earlier journalagent.com |
| 0.375% | Shorter than 0.25% journalagent.com | Shorter than 0.25% journalagent.com | Shorter than 0.25% journalagent.com | Later than 0.25% journalagent.com | Later than 0.25% journalagent.com |
| 0.5% | Shorter than 0.25% journalagent.com | Shorter than 0.25% journalagent.com | Shorter than 0.25% journalagent.com | Later than 0.25% journalagent.com | Later than 0.25% journalagent.com |
Note: Data is based on comparative findings within the referenced study journalagent.com. "Significantly Longer/Shorter" and "Earlier/Later" are relative to the other concentrations tested in that study.
Differential Sensory and Motor Blockade
Bupivacaine is known for its capacity to produce differential sensory and motor blockade, meaning it can block sensory fibers more readily or at lower concentrations than motor fibers. nysora.comvin.comnysora.com This differential effect is a clinically important characteristic, particularly when pain relief is desired without complete motor paralysis. medrxiv.org
Studies have compared the differential blocking properties of bupivacaine with other local anesthetics like mepivacaine (B158355) and ropivacaine. Bupivacaine has been shown to produce a more rapid onset of sensory block compared to motor block, unlike mepivacaine which may not demonstrate such a differential onset. nysora.com Ropivacaine is also considered to be relatively selective for sensory fibers and in some studies has shown a shorter duration of motor blockade compared to bupivacaine at equal analgesic doses. vin.com
Research at lower concentrations has provided further insight into this differential effect. A study comparing low concentrations of bupivacaine and levobupivacaine found that bupivacaine at concentrations of 0.025% and 0.0625% induced significantly greater suppression of tactile sensation compared to equivalent doses of levobupivacaine, while there was no significant difference in mechanical and thermal pain thresholds at these or slightly higher concentrations (up to 0.125%). medrxiv.org This suggests that low-dose bupivacaine may have a relatively greater effect on innocuous sensation compared to noxious sensation when compared to levobupivacaine. medrxiv.org
The differential level of nerve blockade observed in techniques like spinal anesthesia, where sympathetic blockade extends higher than sensory, which in turn is higher than motor blockade, is influenced by factors such as the anesthetic concentration gradient within the cerebrospinal fluid and the requirement for blocking multiple nodes of Ranvier in myelinated fibers. unige.ch
Here is a table summarizing differential block characteristics based on research findings:
| Local Anesthetic | Differential Sensory vs. Motor Onset | Relative Sensory Fiber Selectivity | Notes |
| Bupivacaine | More rapid sensory onset nysora.com | Relatively selective nysora.comvin.com | May suppress tactile sensation more than levobupivacaine at low doses medrxiv.org |
| Mepivacaine | No differential onset observed nysora.com | Less selective than bupivacaine nysora.com | |
| Ropivacaine | Slower motor onset than bupivacaine nih.gov | Relatively selective nysora.comvin.com | May have shorter motor block duration than bupivacaine vin.com |
Pharmacokinetics and Biotransformation of Bupivacaine
Absorption and Systemic Uptake Research
The systemic absorption of bupivacaine (B1668057) is a critical determinant of its plasma concentration and the potential for systemic effects. The rate and extent of absorption are influenced by several factors related to the administration and the physiological characteristics of the site of injection.
Factors Influencing Absorption Rate
The rate of systemic absorption of local anesthetics, including bupivacaine, is dependent on several key factors. These include the total dose and concentration of the drug administered, the specific route of administration, and the vascularity of the administration site. fda.govdrugbank.compfizermedicalinformation.comrwandafda.gov.rw Absorption from richly vascularized regions leads to higher peak plasma concentrations. jmatonline.com Studies have indicated that while the total dose influences blood levels, the concentration itself may not be the primary determinant. jmatonline.com
Other factors that can significantly alter the pharmacokinetic parameters of local anesthetics like bupivacaine include the presence of hepatic or renal disease, factors affecting urinary pH, renal blood flow, and the age of the patient. fda.govrwandafda.gov.rwbaxterpi.comnih.gov For instance, elderly patients have shown higher peak plasma concentrations and decreased total plasma clearance compared to younger patients. pfizermedicalinformation.comnih.govdrugs.com
Impact of Vasoconstrictors on Systemic Uptake
The addition of vasoconstrictors, such as epinephrine (B1671497), to bupivacaine solutions is a common practice aimed at modifying its absorption and effects. A dilute concentration of epinephrine (typically 1:200,000 or 5 mcg/mL) usually leads to a reduction in the rate of absorption and the peak plasma concentration of bupivacaine. fda.govdrugbank.compfizermedicalinformation.comrwandafda.gov.rw This effect allows for the potential use of moderately larger total doses and can also prolong the duration of action of the anesthetic. fda.govpfizermedicalinformation.comrwandafda.gov.rw
Research using laser Doppler imaging to measure skin blood flow responses to intradermal injections of bupivacaine with and without epinephrine demonstrated that epinephrine significantly reduced the vascular responses to clinical doses of bupivacaine, resulting in net vasoconstriction. researchgate.netnih.govoup.com This vasoconstrictive effect helps to keep the bupivacaine localized at the injection site, thereby reducing its systemic uptake. researchgate.netoup.com
Distribution Studies
Following absorption, bupivacaine is distributed throughout the body. Pharmacokinetic studies on the plasma profile of bupivacaine after direct intravenous injection often suggest a three-compartment open model. fda.govpfizermedicalinformation.combaxterpi.comnih.govdrugs.comdrugs.com
Tissue Distribution Patterns
Bupivacaine is distributed to some extent to all body tissues, with varying concentrations depending on tissue perfusion and binding characteristics. fda.govpfizermedicalinformation.combaxterpi.comnih.govdrugs.com
In the three-compartment model, the second compartment represents the equilibration of the drug throughout highly perfused organs. fda.govpfizermedicalinformation.combaxterpi.comnih.govdrugs.comdrugs.com High concentrations of bupivacaine are typically found in these organs, which include the liver, lungs, heart, brain, and kidneys. fda.govpfizermedicalinformation.combaxterpi.comnih.govdrugs.com The rapid distribution to these areas reflects their rich blood supply.
The third compartment in the pharmacokinetic model represents the equilibration of bupivacaine with poorly perfused tissues. fda.govpfizermedicalinformation.combaxterpi.comnih.govdrugs.com These tissues include muscle and fat. fda.govpfizermedicalinformation.combaxterpi.comnih.govdrugs.com The distribution to these areas is slower compared to highly perfused organs. The elimination of the drug from tissue distribution is largely dependent on its ability to bind to sites in the circulation which transport it to the liver for metabolism. fda.govpfizermedicalinformation.combaxterpi.comnih.govdrugs.com
Summary of Bupivacaine Pharmacokinetic Parameters (Adults)
| Parameter | Value | Source |
| Half-life | 2.7 hours | fda.govpfizermedicalinformation.combaxterpi.comnih.govdrugs.com |
| Protein Binding | ~95% | fda.govdrugbank.combaxterpi.comnih.gov |
| Peak Plasma Levels (after regional block) | 30-45 minutes | fda.govnih.gov |
| Excretion (unchanged in urine) | 6% | fda.govpfizermedicalinformation.comnih.govdrugs.com |
Factors Influencing Bupivacaine Absorption Rate
| Factor | Impact on Absorption Rate | Source |
| Total Dose and Concentration | Dependent on administered dose and concentration | fda.govdrugbank.compfizermedicalinformation.comrwandafda.gov.rw |
| Route of Administration | Varies with the specific injection site | fda.govdrugbank.compfizermedicalinformation.comrwandafda.gov.rw |
| Vascularity of Site | Higher vascularity leads to faster absorption | fda.govdrugbank.compfizermedicalinformation.comrwandafda.gov.rwjmatonline.com |
| Presence of Epinephrine | Usually reduces absorption rate | fda.govdrugbank.compfizermedicalinformation.comrwandafda.gov.rwresearchgate.netnih.govoup.com |
Tissue Distribution of Bupivacaine
| Tissue Type | Examples | Relative Concentration | Compartment (Three-Compartment Model) | Source |
| Highly Perfused | Liver, Lungs, Heart, Brain, Kidneys | High | Second | fda.govpfizermedicalinformation.combaxterpi.comnih.govdrugs.com |
| Poorly Perfused | Muscle, Fat | Lower | Third | fda.govpfizermedicalinformation.combaxterpi.comnih.govdrugs.com |
Protein Binding Dynamics
Bupivacaine exhibits significant binding to plasma proteins patsnap.comontosight.ai. Approximately 95% of bupivacaine in the bloodstream is protein bound wikipedia.orgdrugbank.com. This high degree of protein binding is considered an important determinant of its bioavailability esmed.orgresearchgate.netesmed.org. Local anesthetics with greater protein binding tend to remain associated with the neural membrane for a longer duration, contributing to a longer duration of action mahidol.ac.th.
Alpha1-Acid Glycoprotein (B1211001) (AAG) Interactions
Bupivacaine binds strongly to alpha1-acid glycoprotein (AAG), and more weakly to serum albumin esmed.orgresearchgate.netesmed.org. AAG is a key plasma protein responsible for binding basic drugs like bupivacaine esmed.orgnih.gov. Studies investigating the binding kinetics of bupivacaine to isolated AAG have utilized methods such as monitoring the displacement of fluorescent probes like 1-anilinonaphthalene-8-sulfonic acid (ANS) esmed.orgresearchgate.netesmed.org. Research indicates that increasing bupivacaine concentration can displace ANS from AAG binding sites esmed.orgresearchgate.netesmed.org. The competitive equilibrium constant (Ki) for bupivacaine binding to AAG has been determined to be around 1-2 µM at pH 7.4 and 23°C esmed.orgresearchgate.netesmed.org. Despite strong binding, the dissociation of bupivacaine from AAG can be rapid, with a reported off-rate constant (koff) of 12.0 ± 0.5 s⁻¹, corresponding to a half-time of approximately 0.06 seconds esmed.orgresearchgate.netesmed.org. This rapid dissociation suggests that even when a large proportion of total serum bupivacaine is protein-bound at potentially toxic levels, the drug can be quickly released during organ perfusion, allowing it to permeate into tissues esmed.orgresearchgate.netesmed.org.
Significance of Protein Binding in Toxicity
While high protein binding generally influences the duration of action, its significance in systemic toxicity is complex. Although a large fraction of bupivacaine may be bound at toxic levels, the rapid dissociation from proteins like AAG means that the unbound, pharmacologically active drug is quickly available to tissues esmed.orgresearchgate.netesmed.org. When high serum concentrations of bupivacaine are achieved, a higher degree of protein binding can increase the risk for cardiac toxicity mahidol.ac.th. Acidosis can impair the protein binding of local anesthetics, leading to an increased free fraction in plasma and potentially greater delivery to the brain nih.gov. The R(+)-enantiomer of bupivacaine has shown a higher affinity for the inactivated state of cardiac sodium channels and faster block development compared to the S(-)-enantiomer (levobupivacaine) ahajournals.org. This difference in binding kinetics and affinity may contribute to the higher cardiac toxicity associated with racemic bupivacaine compared to levobupivacaine (B138063) ahajournals.orgmedscape.com.
Metabolism Research
Bupivacaine is primarily metabolized in the liver patsnap.comontosight.aidrugbank.com. This biotransformation is essential for its elimination from the body ontosight.ai.
Hepatic Metabolism Pathways
The hepatic metabolism of bupivacaine involves enzymatic pathways, primarily mediated by the cytochrome P450 (CYP) enzyme system patsnap.comontosight.ai. The metabolic pathway involves initial N-dealkylation and further hydroxylation and conjugation reactions ontosight.ai.
Cytochrome P450 Enzyme Involvement (CYP3A4, CYP1A2)
Cytochrome P450 enzymes, particularly CYP3A4 and CYP1A2, play a significant role in the metabolism of bupivacaine patsnap.comesmed.orgnih.govnih.gov. Research using human hepatic microsomes and cDNA-expressed human CYP enzymes has demonstrated that CYP3A4 is the primary enzyme responsible for the degradation of bupivacaine into its major metabolite, pipecoloxylidine nih.govresearchgate.net. While CYP1A2 is also involved in the metabolism of amide-type local anesthetics like ropivacaine (B1680718) (which is structurally similar to bupivacaine), studies have shown that CYP3A4 is the most efficient enzyme for the formation of pipecoloxylidine from bupivacaine nih.govresearchgate.netdrugbank.com. CYP1A2 and CYP3A isoforms are involved in the phase one biotransformation of levobupivacaine, producing inactive metabolites wikipedia.org.
Major Metabolites (e.g., 2,6-pipecoloxylidine, 3-hydroxy bupivacaine, desbutyl bupivacaine)
The major metabolite of bupivacaine is 2,6-pipecoloxylidine, also known as pipecolylxylidine or N-desbutyl bupivacaine wikipedia.orgnih.govnih.govfda.govhmdb.cadrugs.com. This metabolite is primarily formed via N-dealkylation catalyzed by CYP3A4 ontosight.ainih.govresearchgate.net. Other metabolites identified include 3'-hydroxy bupivacaine and monohydroxylated isomers on the piperidine (B6355638) ring nih.gov. 3'-hydroxy-levobupivacaine is a major metabolite of levobupivacaine, while desbutyl-levobupivacaine is a minor one wikipedia.org. Only a small percentage of bupivacaine is excreted unchanged in the urine, with the majority eliminated as metabolites drugbank.comfda.govdrugs.comhres.ca.
Table of Bupivacaine and Selected Metabolites
| Compound Name | PubChem CID |
| Bupivacaine | 2474 |
| 2,6-pipecoloxylidine | 115282 |
| 3-hydroxy bupivacaine | 37 |
| Desbutyl bupivacaine | 115282 |
Bupivacaine, an amino amide-type local anesthetic, undergoes a series of pharmacokinetic processes including absorption, distribution, metabolism, and excretion within the body patsnap.comontosight.ai. Its disposition is significantly influenced by its interaction with plasma proteins and its biotransformation primarily in the liver patsnap.comontosight.aidrugbank.com.
Protein Binding Dynamics
A key characteristic of bupivacaine's pharmacokinetic profile is its extensive binding to plasma proteins. Approximately 95% of bupivacaine circulating in the bloodstream is bound to proteins wikipedia.orgdrugbank.com. This high degree of protein binding is considered a significant factor influencing the drug's bioavailability esmed.orgresearchgate.netesmed.org. Local anesthetics with higher protein binding generally exhibit a longer duration of action, as they remain associated with neural membranes for extended periods mahidol.ac.th.
Alpha1-Acid Glycoprotein (AAG) Interactions
Bupivacaine demonstrates strong binding affinity for alpha1-acid glycoprotein (AAG), a major plasma protein that binds basic drugs esmed.orgresearchgate.netesmed.orgnih.gov. It also binds, albeit more weakly, to serum albumin esmed.orgresearchgate.netesmed.org. Studies investigating the interaction between bupivacaine and isolated AAG have employed techniques such as monitoring the displacement of fluorescent probes like 1-anilinonaphthalene-8-sulfonic acid (ANS) esmed.orgresearchgate.netesmed.org. These studies have shown that increasing concentrations of bupivacaine lead to the displacement of ANS from its binding sites on AAG esmed.orgresearchgate.netesmed.org. The competitive equilibrium constant (Ki) for bupivacaine binding to AAG has been determined to be in the range of 1-2 µM under specific conditions (pH 7.4, 23°C) esmed.orgresearchgate.netesmed.org. Despite the strength of this binding, the dissociation of bupivacaine from AAG is relatively rapid, with a reported off-rate constant (koff) of 12.0 ± 0.5 s⁻¹, corresponding to a half-life of approximately 0.06 seconds esmed.orgresearchgate.netesmed.org. This rapid dissociation implies that even when a substantial portion of the total serum bupivacaine is protein-bound, the unbound fraction, which is the pharmacologically active form, can be quickly released during blood flow through organs, facilitating its tissue distribution esmed.orgresearchgate.netesmed.org.
Significance of Protein Binding in Toxicity
The role of protein binding in bupivacaine toxicity is multifaceted. While high protein binding can contribute to a longer duration of action, it also has implications for systemic toxicity, particularly at elevated serum concentrations mahidol.ac.th. When high levels of bupivacaine are present in the serum, the significant protein binding capacity is engaged. However, the rapid dissociation rate from proteins like AAG ensures that unbound drug remains available to exert its effects on target tissues esmed.orgresearchgate.netesmed.org. Elevated serum concentrations coupled with high protein binding can increase the risk of cardiac toxicity mahidol.ac.th. Furthermore, conditions leading to acidosis can impair the protein binding of local anesthetics, resulting in a larger free fraction in the plasma and potentially increased delivery to sensitive organs like the brain nih.gov. Research has also indicated that the R(+)-enantiomer of racemic bupivacaine exhibits a higher affinity for the inactivated state of cardiac sodium channels and a faster rate of block development compared to the S(-)-enantiomer (levobupivacaine) ahajournals.org. These stereoselective differences in binding kinetics and affinity are believed to contribute to the observed higher cardiotoxicity of racemic bupivacaine compared to its S(-)-enantiomer ahajournals.orgmedscape.com.
Metabolism Research
Bupivacaine undergoes extensive biotransformation, primarily within the liver patsnap.comontosight.aidrugbank.com. This metabolic processing is a critical step in its elimination from the body ontosight.ai.
Hepatic Metabolism Pathways
The hepatic metabolism of bupivacaine is mediated by enzymatic pathways, predominantly involving the cytochrome P450 (CYP) enzyme system patsnap.comontosight.ai. The metabolic scheme includes initial N-dealkylation, followed by subsequent hydroxylation and conjugation reactions ontosight.ai.
Cytochrome P450 Enzyme Involvement (CYP3A4, CYP1A2)
Cytochrome P450 enzymes, notably CYP3A4 and CYP1A2, are the primary enzymes responsible for the metabolic breakdown of bupivacaine in the liver patsnap.comesmed.orgnih.govnih.gov. Studies utilizing human hepatic microsomes and recombinant human CYP enzymes have identified CYP3A4 as the principal enzyme catalyzing the conversion of bupivacaine to its major metabolite, pipecoloxylidine nih.govresearchgate.net. Although CYP1A2 also participates in the metabolism of amide-type local anesthetics, investigations have shown that CYP3A4 is the most efficient isoform in the formation of pipecoloxylidine from bupivacaine nih.govresearchgate.netdrugbank.com. Both CYP1A2 and CYP3A isoforms are involved in the phase one biotransformation of levobupivacaine, leading to the formation of inactive metabolites wikipedia.org.
Major Metabolites (e.g., 2,6-pipecoloxylidine, 3-hydroxy bupivacaine, desbutyl bupivacaine)
The principal metabolite of bupivacaine is 2,6-pipecoloxylidine, also known interchangeably as pipecolylxylidine or N-desbutyl bupivacaine wikipedia.orgnih.govnih.govfda.govhmdb.cadrugs.combiosynth.comusbio.net. This metabolite is primarily generated through the N-dealkylation of bupivacaine, a reaction predominantly catalyzed by CYP3A4 ontosight.ainih.govresearchgate.net. Other metabolites that have been identified include 3'-hydroxy bupivacaine and monohydroxylated derivatives on the piperidine ring nih.gov. For the S(-)-enantiomer, levobupivacaine, 3'-hydroxy-levobupivacaine is a major metabolite, while desbutyl-levobupivacaine is considered a minor metabolite wikipedia.org. Only a small fraction of the administered bupivacaine is excreted unchanged in the urine, with the majority eliminated in the form of its metabolites drugbank.comfda.govdrugs.comhres.ca.
Metabolic Inversion of Enantiomers
Bupivacaine is administered as a racemic mixture containing equal proportions of two enantiomers, R(+)-bupivacaine and S(-)-bupivacaine (levobupivacaine). wikipedia.orgnih.gov While stereoselective differences in pharmacokinetics have been observed between the enantiomers, metabolic inversion of levobupivacaine to R(+)-bupivacaine has not been found to be evident in vitro or in vivo studies. fda.govlgmpharma.commdpi.com Studies have indicated that (S)-bupivacaine may be more extensively metabolized than (R)-bupivacaine, with dealkylation being a predominant metabolic pathway. mdpi.com The pharmacokinetics of bupivacaine have been shown to be enantioselective, with a lower plasma proportion of the R-enantiomer observed. mdpi.com The R(+)-enantiomer has also exhibited a higher unbound fraction compared to the S(-)-enantiomer. mdpi.com
Elimination and Excretion Studies
The elimination of bupivacaine and its metabolites from the body primarily occurs through excretion by the kidneys. fda.govfda.govpfizer.com The kidney is considered the main excretory organ for most local anesthetics and their metabolites. fda.govfda.govpfizer.com
Renal Excretion
A relatively small percentage of the administered bupivacaine dose is excreted unchanged in the urine. Studies indicate that only about 6% of bupivacaine is excreted as the parent drug in urine. wikipedia.orgdrugbank.comnih.govmedicines.org.ukfda.govpfizer.comeuropa.eu Some sources report this figure ranging from 4% to 10%. wikipedia.org The urinary excretion of bupivacaine and its metabolites is influenced by factors such as urinary perfusion and pH. fda.govpfizer.comeuropa.eu Acidifying the urine can accelerate the renal elimination of local anesthetics. europa.eu Metabolites, including 2,6-pipecoloxylidine (PPX) and hydroxylated derivatives, are also excreted renally. For instance, approximately 5% of bupivacaine is excreted as PPX in urine over a 24-hour period. medicines.org.uk The risk of adverse reactions to bupivacaine may be higher in patients with renal impairment due to the substantial renal excretion of the drug and its metabolites. pfizer.commedscape.compfizer.comeuropa.eu
Here is a table summarizing typical renal excretion data:
| Excreted Compound | Percentage of Dose Excreted in Urine (Unchanged) | Notes | Source |
| Bupivacaine (unchanged) | ~6% (range 4-10%) | Main excretory route for unchanged drug | wikipedia.orgdrugbank.comnih.govmedicines.org.ukfda.govpfizer.comeuropa.eu |
| 2,6-Pipecoloxylidine (PPX) | ~5% (over 24 hours) | Major metabolite | medicines.org.uk |
Biliary Excretion
Here is a table summarizing excretion routes based on animal studies:
| Species | Urinary Excretion (% of dose) | Fecal/Biliary Excretion (% of dose) | Source |
| Rat | ~50% (after 24 hours) | ~28% (after 24 hours) | tandfonline.comtandfonline.com |
| Monkey | ~80% (after 24 hours) | Remainder (via bile) | tandfonline.comtandfonline.com |
Toxicity and Adverse Neurological and Cardiovascular Effects of Bupivacaine
Cardiotoxicity Research
Studies on bupivacaine (B1668057) cardiotoxicity have revealed a multifaceted interaction with cardiac tissues, leading to impaired electrical activity and contractile dysfunction nih.govmeddocsonline.orgplos.orgsmj.org.sa. The cardiotoxic effects are concentration-dependent, with higher plasma levels associated with more pronounced cardiac depression and arrhythmias nih.govresearchgate.netopenanesthesia.org.
Mechanisms of Cardiac Depression
The depressant effects of bupivacaine on cardiac function are attributed to several key mechanisms operating at the cellular and subcellular levels within myocardial tissue. These mechanisms often interact, contributing to the complex presentation of bupivacaine-induced cardiotoxicity.
A primary mechanism of bupivacaine cardiotoxicity involves the blockade of voltage-gated ion channels in myocardial cell membranes nih.govmeddocsonline.orgtandfonline.comait-journal.comahajournals.orgekb.eg. Bupivacaine exhibits a high affinity for voltage-gated sodium (Na+) channels, particularly in their open and inactivated states, and dissociates from these channels relatively slowly ahajournals.orgekb.eg. This slow dissociation contributes significantly to bupivacaine's potent cardiotoxic and arrhythmogenic properties compared to some other local anesthetics ahajournals.orgekb.eg. Blockade of Na+ channels impairs the rapid depolarization phase of the cardiac action potential, leading to decreased conduction velocity within the heart and depressed myocardial contractility nih.govmeddocsonline.org.
Beyond sodium channels, bupivacaine also interacts with calcium (Ca2+) and potassium (K+) channels in cardiac tissue ait-journal.comekb.egnih.govcsic.esnih.gov. It has been shown to inhibit L-type Ca2+ channels, which are crucial for calcium influx that triggers sarcoplasmic reticulum calcium release and excitation-contraction coupling researchgate.netnih.gov. Furthermore, bupivacaine blocks various potassium currents, including the transient outward potassium current (Ito) and the rapid component of the delayed rectifier potassium current (IKr), which play roles in cardiac repolarization ait-journal.com. Blockade of other potassium channels such as Kv1.5, Kv2.1, Kv1.4, and Kv4.3 has also been reported nih.govcsic.es. The stereoisomer R(+)-bupivacaine has demonstrated greater potency in blocking cardiac sodium channels compared to the S(-) enantiomer ahajournals.org.
Bupivacaine significantly interferes with mitochondrial function and energy metabolism in cardiac cells researchgate.netplos.orgnih.govmedcraveonline.comresearchgate.netnih.govscielo.brnih.gov. Mitochondria are vital for generating the ATP required for myocardial contraction and electrical activity. Bupivacaine's lipophilic nature allows it to accumulate in mitochondria, disrupting their normal function nih.gov.
Studies have shown that bupivacaine inhibits key processes in mitochondrial energy production, including fatty acid oxidation and the activity of enzymes within the electron transport chain medcraveonline.comscielo.brnih.gov. Specifically, it has been found to inhibit Complex I and Complex III of the mitochondrial respiratory chain plos.orgresearchgate.netnih.govnih.gov. This inhibition impairs electron transport and reduces the efficiency of oxidative phosphorylation, leading to a decrease in ATP synthesis meddocsonline.orgplos.orgnih.govresearchgate.netnih.govnih.gov. The resulting energy deficit contributes to depressed myocardial contractility meddocsonline.orgplos.orgnih.gov.
Furthermore, bupivacaine can enhance the production of reactive oxygen species (ROS) within mitochondria, contributing to cellular damage plos.orgresearchgate.netnih.gov. Research in rats has indicated that chronic hypoxia can exacerbate the depressant effects of bupivacaine on mitochondrial function nih.gov.
An example of research findings on bupivacaine's effects on mitochondrial metabolism is presented in the table below, illustrating the impact on oxygen consumption and ATP synthesis in rat heart mitochondria.
| Condition (Rat Heart Mitochondria) | Oxygen Consumption Rate (Relative) | ATP Synthesis Rate (Relative) | ATP/O Ratio (Relative) | Citation |
| Control | 1.0 | 1.0 | 1.0 | nih.govnih.gov |
| Bupivacaine (concentration-dependent) | Varied (initially increased, then inhibited) | Decreased | Decreased | nih.govresearchgate.netnih.govnih.gov |
| Chronic Hypoxia + Bupivacaine | Further decreased ATP synthesis and ATP/O ratio compared to Bupivacaine alone in hypoxic left ventricle | nih.gov |
Note: Specific numerical data for oxygen consumption and ATP synthesis rates vary depending on bupivacaine concentration and experimental conditions across different studies. The table above represents general trends observed in the cited research.
Bupivacaine influences intracellular calcium (Ca2+) homeostasis and signaling in cardiac myocytes researchgate.netnih.govnih.govmedcraveonline.comnih.govnih.govsnu.ac.kroatext.com. Precise regulation of intracellular Ca2+ is essential for excitation-contraction coupling and relaxation. Bupivacaine has been shown to alter intracellular calcium concentrations nih.gov.
Studies suggest that bupivacaine can affect both Ca2+ transient and reuptake mechanisms medcraveonline.com. It can induce the release of Ca2+ from the sarcoplasmic reticulum (SR), potentially through activation of ryanodine (B192298) receptors (RyR2) nih.gov. Elevated intracellular calcium levels have been observed in cardiomyocytes exposed to bupivacaine snu.ac.kr. Conversely, bupivacaine's inhibition of L-type Ca2+ channels can reduce the initial influx of Ca2+ that triggers SR release nih.gov. The net effect on intracellular calcium handling can be complex and may vary depending on bupivacaine concentration and other physiological factors. The regulation of intracellular Ca2+ can also be influenced by age, potentially contributing to age-dependent differences in bupivacaine cardiotoxicity oatext.com.
Bupivacaine acts as an uncoupler of mitochondrial oxidative phosphorylation nih.govresearchgate.netnih.govnih.govcore.ac.ukscispace.com. Oxidative phosphorylation is the process by which the energy released from the oxidation of nutrients is used to generate ATP. Uncoupling occurs when the link between oxygen consumption (electron transport) and ATP synthesis (phosphorylation of ADP) is disrupted.
Bupivacaine can increase the proton permeability of the inner mitochondrial membrane or cause a "slip" in the proton pumping activity of respiratory chain complexes plos.orgnih.govcore.ac.uk. This leads to a situation where mitochondria consume oxygen but a significant portion of the energy is dissipated as heat rather than being used to produce ATP nih.govresearchgate.netnih.govnih.gov. The uncoupling effect contributes to the reduction in ATP synthesis observed with bupivacaine, further compromising the energy status of myocardial cells nih.govresearchgate.netnih.govnih.gov. This uncoupling can also lead to alterations in mitochondrial membrane potential nih.gov.
Bupivacaine can depress the activity of the sinoatrial (SA) node, the heart's natural pacemaker smj.org.saresearchgate.netopenanesthesia.orgtandfonline.comcsic.esmedcraveonline.comnih.gov. This effect contributes to bupivacaine-induced bradycardia and can lead to more severe conduction disturbances, including sinus node arrest, at higher concentrations openanesthesia.org.
Studies have demonstrated that bupivacaine decreases heart rate smj.org.satandfonline.comnih.gov. This negative chronotropic effect is concentration-dependent researchgate.net. The depression of SA node activity may be linked to bupivacaine's effects on ion channels critical for pacemaker activity, such as a reduction in calcium influx through L-type Ca2+ channels during the diastolic depolarization phase of the sinus node action potential oatext.com. Furthermore, conditions like hypoxia and acidosis can enhance the depressant effects of bupivacaine on SA node activity nih.gov.
A comparative study on the effects of bupivacaine and lidocaine (B1675312) on sinoatrial nodal activity during hypoxia and acidosis in guinea pigs demonstrated that bupivacaine was significantly more potent in decreasing heart rates and causing cessation of pacemaker activity than lidocaine in both adult and neonatal animals nih.gov.
| Local Anesthetic | Condition | Effect on Sinoatrial Node Rate (Relative to Control) | Citation |
| Bupivacaine | Normoxia/Normal pH | Decreased | smj.org.satandfonline.comnih.gov |
| Bupivacaine | Hypoxia and Acidosis | Further Decreased (additive effect) | nih.gov |
| Lidocaine | Normoxia/Normal pH | Decreased (less potent than Bupivacaine) | nih.gov |
| Lidocaine | Hypoxia and Acidosis | Further Decreased (additive effect) | nih.gov |
Note: This table summarizes the general findings regarding the depressant effects on SA node activity. Specific rate reductions are concentration-dependent and vary across studies.
Risk Factors and Contributing Conditions in Cardiotoxicity
Accidental intravascular injection or rapid vascular uptake is the most common cause of bupivacaine toxicity. nih.gov The site of administration significantly influences the risk of toxicity, with highly vascular areas posing a greater risk. nih.gov Sites with higher risk include intravenous, intercostal, and caudal administration, while sciatic and brachial plexus blocks are associated with lower risk. nih.gov
Patient-specific factors can also contribute to the risk of cardiotoxicity. While rare, a deficiency in L-carnitine has been implicated in cases of bupivacaine toxicity occurring at doses much lower than typical upper limits. nih.gov Studies in rats have shown that L-carnitine administration could reverse this effect. nih.gov Pregnancy may also increase the susceptibility to bupivacaine-induced cardiotoxicity, potentially due to mechanical, hormonal, and biochemical changes that enhance local anesthetic effectiveness and alter pharmacokinetics. frontiersin.org Conditions that lead to decreased cardiac output can increase the amount of local anesthetic reaching the brain, potentially predisposing individuals to CNS toxicity. frontiersin.org Acidosis can also impair the protein binding of local anesthetics, increasing the free fraction in plasma and leading to greater delivery to the brain. nih.gov
Enantioselective Cardiotoxicity
Bupivacaine is a racemic mixture containing two enantiomers: S(-)-bupivacaine (levobupivacaine) and R(+)-bupivacaine (dextrobupivacaine). jcdr.netscielo.br These enantiomers exhibit stereoselectivity in their pharmacological effects, particularly concerning cardiotoxicity. jcdr.netscielo.br Research indicates that the R(+) enantiomer is primarily responsible for the cardiotoxicity associated with racemic bupivacaine. jcdr.netscielo.brhilarispublisher.com
Studies have demonstrated that R(+)-bupivacaine has a higher potency for blocking cardiac Na+ and K+ channels compared to the S(-) enantiomer. jcdr.net Experimental models have shown that the lethal dose of levobupivacaine (B138063) is higher than that of the racemic mixture. jcdr.net Levobupivacaine has been shown to produce less marked effects on myocardial function, such as stroke index, acceleration index, and ejection fraction, compared to racemic bupivacaine in human volunteers. jcdr.net Animal studies have also supported the finding that levobupivacaine has a reduced potential for causing cardiotoxic effects and less depression of contractility compared to racemic bupivacaine. jcdr.nethilarispublisher.comtandfonline.com The specificity for sodium channels is more pronounced with the R(+) enantiomer than with the S(-) enantiomer, which helps explain the increased cardiotoxicity of racemic bupivacaine containing the R(+) form. hilarispublisher.com While racemic bupivacaine and R(+)-bupivacaine have been shown to produce coronary vasodilation, S(-)-bupivacaine, S(-)-ropivacaine, and to a lesser extent R(+)-ropivacaine, can induce coronary vasoconstriction. nih.gov
Data Table: Enantiomeric Differences in Cardiac Effects
| Compound | Enantiomer | Effect on Cardiac Na+ and K+ Channels | Effect on Myocardial Function | Effect on Coronary Vessels |
| Bupivacaine | R(+) | Higher potency for blocking | Greater depression | Vasodilation |
| Bupivacaine | S(-) | Lower potency for blocking | Less depression | Vasoconstriction |
| Racemic Bupivacaine | (R+S) | Contains both enantiomers | Moderate depression | Vasodilation |
| Levobupivacaine | S(-) | Lower potency for blocking | Less depression | Vasoconstriction |
| Ropivacaine (B1680718) | S(-) | Not specified in search results | Less depression than Bupivacaine jcdr.net | Vasoconstriction nih.gov |
| Ropivacaine | R(+) | Not specified in search results | Not specified in search results | Vasoconstriction (lesser extent) nih.gov |
Neurotoxicity Research
Local anesthetics, including bupivacaine, have the potential to cause neurotoxicity, particularly at high concentrations or with prolonged exposure. nih.govmdpi.commdpi.com This can lead to transient or persistent neurological dysfunction. mdpi.com
Mechanisms of Neuronal Cell Death
Several mechanisms have been implicated in bupivacaine-induced neurotoxicity. Bupivacaine can induce neuronal cell death through both apoptosis and necrosis. nih.govfrontiersin.orgresearchgate.net Studies have shown that bupivacaine can increase intracellular oxidative stress in neurons, which may be a significant factor in its toxicity. nih.govresearchgate.net This involves the production of reactive oxygen species (ROS). nih.govmdpi.comresearchgate.net Bupivacaine has been shown to induce apoptosis in human SH-SY5Y neuroblastoma cells and developing motor neurons in a concentration- and time-dependent manner. nih.govmdpi.comfrontiersin.org This apoptotic pathway can involve mitochondrial injury and the activation of caspases, such as caspase-3 and caspase-7. nih.govmdpi.comnih.govscielo.brdovepress.com Other potential mechanisms include intracellular calcium release and overload, activation of signaling pathways like PI3K and MAPK, and endoplasmic reticulum stress. mdpi.comresearchgate.netdovepress.com Autophagy has also been suggested to play a role, potentially as a protective mechanism. scielo.brdovepress.com
Concentration-Dependent Neurotoxicity
The neurotoxicity of bupivacaine is concentration- and exposure-time-dependent. mdpi.commdpi.comfrontiersin.orgresearchgate.netnih.gov In vitro studies using neuronal cell lines and developing motor neurons have demonstrated that higher concentrations of bupivacaine lead to reduced cell viability and increased cytotoxicity, ROS production, and apoptosis. nih.govmdpi.comfrontiersin.orgresearchgate.net For example, studies with human SH-SY5Y neuroblastoma cells showed a concentration-dependent decrease in cell viability after bupivacaine exposure. frontiersin.org Similarly, experiments with rat developing motor neurons showed concentration-dependent increases in cytotoxicity and apoptosis with bupivacaine. mdpi.com
Data Table: Concentration-Dependent Effects of Bupivacaine on Rat Developing Motor Neurons (1-hour exposure)
| Bupivacaine Concentration (µM) | Effect on Cell Viability | Effect on Cytotoxicity | Effect on Apoptosis |
| 1 | Not specified | Not significant | Not significant |
| 10 | Reduced | Not significant | Not significant |
| 100 | Reduced | Significantly increased | Not significant |
| 1000 | Reduced | Significantly increased | Significantly increased |
Note: Data extracted and summarized from search result mdpi.com. Significance levels are relative to the control group.
Impact on Specific Neural Tissues (e.g., Spinal Cord, Peripheral Nerves)
Bupivacaine can exert neurotoxic effects on various neural tissues, including the spinal cord and peripheral nerves. Intrathecal administration of bupivacaine has been shown to cause histological damage to spinal cord neurons in rats, characterized by reduced neuron numbers, shrinkage, condensation of nuclei, and disorderly tissue arrangement. scielo.br Specifically, neurotoxicity has been observed in the posterior roots and posterior white matter of the spinal cord. kitasato-u.ac.jp This damage can involve axonal degeneration, with or without demyelination, depending on the severity of the injury. kitasato-u.ac.jp
Studies using isolated peripheral nerve models have assessed the electrophysiological neurotoxicity of bupivacaine. While high concentrations of other local anesthetics caused irreversible conduction block, clinically used concentrations of bupivacaine (e.g., 0.75%) did not result in irreversible conduction block in these models. jvsmedicscorner.com However, the applicability of these peripheral nerve studies to human spinal cord pathophysiology is not entirely clear. jvsmedicscorner.com In vitro studies using dorsal root ganglion neurons have shown that bupivacaine can affect calcium homeostasis, although neurotoxic effects were not observed at lower concentrations. ukzn.ac.za
Other Local Tissue Toxicity
Beyond its effects on the cardiovascular and nervous systems, bupivacaine has been shown to exhibit local toxicity in other tissues, particularly musculoskeletal tissues. In vitro studies have demonstrated that bupivacaine can be toxic to myocytes, chondrocytes (cartilage cells), tendon cells, intervertebral disc cells, and mesenchymal stem cells. frontiersin.orgnih.gov This toxicity can lead to reduced cell metabolism and increased apoptosis and necrosis. frontiersin.orgnih.gov
Bupivacaine is reported to cause significant in vitro myocyte toxicity at clinically used concentrations (e.g., >1 mM), leading to hypercontraction, degeneration, necrosis, and apoptosis of muscle fibers. frontiersin.org This myotoxicity is dose and time-dependent and can be reversible. frontiersin.org
Chondrotoxicity is another concern, particularly with the use of bupivacaine in synovial joints. frontiersin.org In vitro studies have shown concentration- and exposure time-dependent necrosis and apoptosis of chondrocytes, as well as decreased matrix synthesis. frontiersin.orgnih.gov While in vivo and clinical studies have sometimes shown less pronounced effects, some animal studies suggest that chondrocyte density can decrease over time following intra-articular bupivacaine administration. frontiersin.org The use of bupivacaine in synovial joints might best be avoided due to its potential chondrotoxicity. frontiersin.org
Bupivacaine has also demonstrated toxic effects on intervertebral disc cells in vitro, leading to concentration- and exposure time-dependent necrosis and apoptosis and decreased matrix synthesis. frontiersin.org
The specific form of cell death induced by local anesthetics in local tissues can be related to the concentration and duration of exposure. nih.gov Bupivacaine has been indicated to primarily cause necrosis at higher concentrations, while lower concentrations may induce apoptosis in certain cell types like myocytes. nih.gov
| Tissue Type | Observed In Vitro Toxicity | Mechanism(s) | In Vivo/Clinical Findings |
| Myocytes | Yes (concentration- and time-dependent) frontiersin.org | Hypercontraction, degeneration, necrosis, apoptosis frontiersin.org | Histopathological changes at injection site observed frontiersin.org |
| Chondrocytes | Yes (concentration- and time-dependent) frontiersin.orgnih.gov | Necrosis, apoptosis, decreased matrix synthesis frontiersin.orgnih.gov | Potential decrease in chondrocyte density over time frontiersin.org |
| Tendon Cells | Yes nih.gov | Reduced metabolism, apoptosis, necrosis, autophagy nih.gov | Not specified in search results |
| Intervertebral Disc Cells | Yes (concentration- and time-dependent) frontiersin.org | Necrosis, apoptosis, decreased matrix synthesis frontiersin.org | Not specified in search results |
| Mesenchymal Stem Cells | Yes nih.gov | Reduced metabolism, apoptosis, necrosis, autophagy nih.gov | Not specified in search results |
Chondrotoxicity Research
Research into the effects of bupivacaine on articular cartilage, known as chondrotoxicity, has demonstrated concerning findings, particularly in in vitro studies. Multiple studies have shown that bupivacaine can induce dose- and time-dependent deleterious effects on chondrocytes, the cells responsible for maintaining cartilage health. nih.govymaws.com Fourteen studies examined bupivacaine's effects on human knee articular cartilage, with thirteen of them demonstrating a chondrotoxic effect. nih.gov This chondrotoxicity appears to be exacerbated by the coadministration of corticosteroids. nih.gov
Studies consistently indicate that bupivacaine at concentrations of 0.5% or higher results in a significant degree of chondrocyte death when compared to other local anesthetics at equipotent doses. ymaws.com For example, one study found that human chondrocytes exposed to 0.5% ropivacaine were more likely to undergo cell death compared to saline but less so than with 0.5% bupivacaine. ymaws.com Another investigation determined that 0.75% ropivacaine exposure led to greater chondrocyte death compared to saline and 1% lidocaine, but less than 0.5% bupivacaine exposure. ymaws.com
The mechanism of bupivacaine-induced chondrotoxicity may involve mitochondrial DNA damage, decreased mitochondrial protein levels, and enhanced mitochondrial membrane permeability, subsequently leading to the activation of caspases and cell apoptosis. dovepress.com While in vitro studies show significant cytotoxicity with high concentrations of bupivacaine (>0.175%), with cell death increasing in a concentration- and time-dependent manner, clinical evidence confirming these findings in vivo is limited. ymaws.comdovepress.com However, chondrolysis has been observed in patients receiving intra-articular bupivacaine via pain pumps after knee surgery. dovepress.com
| Local Anesthetic | Concentration (%) | Chondrotoxic Effect (In Vitro) | Notes | Source |
| Bupivacaine | ≥ 0.5 | Significant Chondrocyte Death | Most chondrotoxic among common LAs | ymaws.com |
| Bupivacaine | < 0.5 | Conflicting Literature | ymaws.com | |
| Ropivacaine | 0.75 | Dose-dependent Chondrotoxicity | Less chondrotoxic than bupivacaine | nih.govymaws.com |
| Ropivacaine | ≤ 0.5 | Least Chondrotoxic | Compared to equipotent doses of others | ymaws.com |
| Levobupivacaine | Not specified | Chondrotoxicity | Potentially more chondrotoxic than bupivacaine in one study | nih.gov |
| Mepivacaine (B158355) | Not specified | Chondrotoxicity | Potentially more chondrotoxic than ropivacaine in one study | nih.gov |
| Lidocaine | Not specified | Chondrotoxic effects (5 of 7 studies) | nih.gov |
Myotoxicity Research
Bupivacaine is also known to induce myotoxicity, or damage to muscle tissue. frontiersin.org This effect is dose- and time-dependent. frontiersin.org In vitro studies have shown that bupivacaine at concentrations greater than 1 mM (which can be clinically relevant) can lead to 60-100% myocyte toxicity. frontiersin.org Histopathological changes observed after local anesthetic injection include hypercontraction of fiber bundles and myofibrils within minutes, followed by dissolution and degeneration of the sarcoplasmic reticulum and myocyte edema and necrosis within hours. dovepress.comfrontiersin.org
Animal studies have demonstrated muscle injury with features such as polygonal shape loss and the presence of central nuclei, indicative of degeneration, as well as inflammatory cell infiltration and fibrous tissue formation after bupivacaine administration. unesp.br High concentrations of bupivacaine (16mg/kg) injected into muscle in rats resulted in disjointed fibers, interstitial edema, and infiltrating cells. scielo.org.co Lower doses (2.5 mg/kg) administered via femoral nerve catheter in more recent studies led to edematous subsarcolemmal mitochondrial aggregates and partial loss of interfibrillar mitochondria, inhibiting ATP production. scielo.org.co
Compared to other local anesthetics, bupivacaine appears to be more myotoxic. dovepress.com A study comparing continuous infusion of bupivacaine and ropivacaine in minipigs found that bupivacaine caused severe tissue damage (score 2.3 +/- 0.7), while ropivacaine induced significantly less fiber injury (score 1.3 +/- 0.8). capes.gov.br Bupivacaine, but not ropivacaine, also induced apoptosis in muscle fibers in this study. capes.gov.br
Despite the clear evidence of myotoxicity in in vitro and animal studies, clinical reports of bupivacaine-induced myotoxicity are less common. dovepress.com Clinical manifestations can be non-specific, appearing 1 to 2 days after injection, and may be masked by post-surgical pain and weakness. scielo.org.co While muscle injury caused by local anesthetics is generally reversible within three to four weeks, some cases may result in only partial or no recovery. dovepress.comscielo.org.co
Effects on Bone Healing and Osteogenesis
The impact of bupivacaine on bone healing and osteogenesis (bone formation) has been investigated, with findings varying between in vitro and in vivo studies. In vitro research has shown that bupivacaine can negatively affect osteogenesis. A dose-dependent reduction of mineralized matrix deposition by mesenchymal stem cells (MSCs) has been reported, with bupivacaine being the most inhibitory local anesthetic studied. frontiersin.orgresearchgate.net At bupivacaine concentrations of 250 µM (0.008%), no osteogenesis was observed in vitro. frontiersin.orgresearchgate.netfrontiersin.org
In contrast to the in vitro findings, studies in animal models assessing bone healing in the presence of bupivacaine have generally not reported negative effects. researchgate.net For instance, in rat femora with closed diaphysis fractures, infiltration with 0.25% bupivacaine showed no difference in callus composition, bone tensile strength, or histological appearance compared to control groups at 14 and 35 days post-fracture. researchgate.net Similar results were observed in dogs with 0.5% bupivacaine infiltration. researchgate.net
Clinical studies on the effects of bupivacaine on bone healing are limited, but the available results seem to align with animal study findings. researchgate.net A retrospective cohort study of hematoma block with bupivacaine following femoral fracture in children did not report delayed bone healing. researchgate.net Additionally, a review of clinical studies on liposomal bupivacaine found no clinically evident impact on bone healing at doses up to 532 mg across different surgical models, with its wound-healing profile being similar to bupivacaine HCl. nih.govresearchgate.net
Impact on Wound Healing
The effect of bupivacaine on wound healing has been a subject of research, with some studies suggesting a negative impact, particularly in the later stages of healing. nih.govjournalagent.com In vitro studies using wound healing scratch assays have shown that bupivacaine can delay the migration of MSCs and the repopulation of the defect size. frontiersin.org
However, in vivo studies, particularly in animal models, have presented conflicting results. Some studies in rats and mice have indicated that bupivacaine did not negatively affect wound healing, with no significant differences observed in parameters like collagen fibers, wound tensile strength, wound surface, re-epithelialization, or neutrophil numbers compared to control groups. frontiersin.orgnih.govcapes.gov.br One study in rats reported that while bupivacaine decreased collagen maturation and wound tensile strength at 21 days, the change was not statistically significant. nih.gov Conversely, another study found that average wound tensile strength and collagen maturation scores in bupivacaine and levobupivacaine groups at 21 days were significantly lower than the control group. nih.gov
Clinical studies assessing the impact of bupivacaine on wound healing have generally not found significant negative effects. frontiersin.org Results of clinical studies using liposomal bupivacaine or conventional bupivacaine HCl have shown no significant differences in wound healing or scar formation in later phases across various surgical models, with satisfactory wound healing reported in both intervention groups. frontiersin.orgresearchgate.net A randomized clinical trial specifically reported no wound healing complications with bupivacaine infiltration compared to a control group in human breast surgery. frontiersin.org
| Study Type | Model/Tissue | Bupivacaine Concentration/Dose | Observed Effect on Wound Healing | Source |
| In Vitro | MSCs (scratch assay) | 100 µM (0.00325%) | Delayed migration and repopulation of defect size | frontiersin.org |
| In Vivo | Rat (wound healing model) | Not specified | No negative effect on collagen fibers, tensile strength, inflammatory parameters (14 days) | frontiersin.org |
| In Vivo | Mouse (cutaneous wounds) | 0.25%/0.5% | No significant effect on healing rates, wound areas, re-epithelialization (Day 3) | nih.govcapes.gov.br |
| In Vivo | Rat (wound healing model) | Not specified | Decreased collagen maturation and tensile strength (Day 21), not statistically significant | nih.gov |
| In Vivo | Rat (wound healing model) | Not specified | Significantly lower collagen maturation and tensile strength (Day 21) compared to control | nih.gov |
| Clinical | Various surgical models | Up to 532 mg (liposomal) | No clinically evident impact on wound healing; similar profile to bupivacaine HCl | nih.govresearchgate.net |
| Clinical | Human breast surgery | Infiltration | No wound healing complications compared to control | frontiersin.org |
| Clinical | Colon anastomosis (Rat model) | Pre-incisional bupivacaine | Did not significantly enhance wound healing; levobupivacaine showed better histopathology score | journalagent.com |
Drug Interactions and Pharmacogenomics in Bupivacaine Response
Pharmacodynamic and Pharmacokinetic Interactions
Drug interactions involving bupivacaine (B1668057) can occur through pharmacodynamic or pharmacokinetic mechanisms. Pharmacodynamic interactions involve combined effects on the body, such as additive central nervous system (CNS) depression or altered cardiovascular responses. Pharmacokinetic interactions affect the absorption, distribution, metabolism, or excretion of bupivacaine or the co-administered drug.
Interactions with Other Local Anesthetics
The toxic effects of local anesthetics are additive. pfizer.compfizermedicalinformation.compfizermedicalinformation.com When bupivacaine is administered concurrently with other local anesthetics, there is an increased risk of systemic toxicity, affecting both the neurologic and cardiovascular systems. pfizer.compfizermedicalinformation.compfizermedicalinformation.com This additive effect necessitates careful monitoring for signs of local anesthetic systemic toxicity (LAST) when multiple local anesthetics are used. pfizermedicalinformation.compfizermedicalinformation.com While mixing bupivacaine with other local anesthetics is generally not recommended due to insufficient data on the safety and interaction of such mixtures, caution is advised when bupivacaine is used with other amide-type local anesthetics like lidocaine (B1675312), ropivacaine (B1680718), mepivacaine (B158355), and prilocaine, as their toxic effects are additive. hres.ca
Interactions with Cardiovascular Medications (e.g., Beta-blockers, Antihypertensives, Antiarrhythmics)
Interactions between bupivacaine and cardiovascular medications, particularly those affecting blood pressure and heart rate, are significant. Nonselective beta-adrenergic antagonists, when administered to patients receiving bupivacaine formulations containing a vasoconstrictor like epinephrine (B1671497), can lead to severe hypertension and bradycardia. pfizer.compfizermedicalinformation.compfizermedicalinformation.com This occurs because the beta-blocker prevents the beta-adrenergic effects of epinephrine, leaving the alpha-adrenergic effects unopposed, resulting in vasoconstriction and increased blood pressure, along with a reflex decrease in heart rate. columbia.edu Concurrent use should generally be avoided, and if necessary, careful monitoring of the patient's hemodynamic status is essential. pfizer.compfizermedicalinformation.compfizermedicalinformation.com
Some calcium channel blockers, such as diltiazem (B1670644), are metabolized by the liver and can potentially interact with drugs that affect hepatic enzymes. nih.govmims.com While direct studies on bupivacaine and specific calcium channel blockers like diltiazem were not extensively detailed in the search results regarding direct pharmacokinetic or pharmacodynamic interactions, local anesthetics can depress cardiac conduction and excitability, interfering with calcium signaling in cardiac muscle by binding and inhibiting cardiac voltage-gated calcium and potassium channels. nih.gov This intrinsic effect of bupivacaine on calcium channels suggests a potential for altered cardiac effects when combined with calcium channel blockers, although specific interaction mechanisms require further detailed investigation.
Interactions with Central Nervous System Depressants
The co-administration of bupivacaine with other central nervous system (CNS) depressants can result in additive depressant effects. drugbank.comdrugs.com These effects can include increased dizziness, poor concentration, drowsiness, unusual dreams, and trouble sleeping. mayoclinic.org Examples of CNS depressants that may interact with bupivacaine include sedatives, tranquilizers, sleeping medicines, medicines for depression or anxiety, prescription pain medicines, narcotics, and muscle relaxants. mayoclinic.org Benzodiazepines, a class of CNS depressants, can have additive CNS-depressant effects with local anesthetics. drugs.com Interestingly, while they contribute to CNS depression, benzodiazepines may also raise the seizure threshold, which is a potential manifestation of local anesthetic toxicity. drugs.com Caution and monitoring for excessive or prolonged CNS depression are advised during concurrent use. drugs.com
Interactions with Monoamine Oxidase Inhibitors and Tricyclic Antidepressants
Severe, prolonged hypertension can occur when bupivacaine formulations containing vasoconstrictors like epinephrine or norepinephrine (B1679862) are administered to patients receiving monoamine oxidase inhibitors (MAOIs) or tricyclic antidepressants (TCAs). pfizer.compfizermedicalinformation.comhres.cahres.cafda.govpediatriconcall.compfizer.comfda.govpfizermedicalinformation.com These antidepressant classes can potentiate the pressor effects of vasoconstrictors by interfering with the reuptake or metabolism of norepinephrine and epinephrine. mims.comthermofisher.com Concurrent use should generally be avoided, and if unavoidable, extreme caution and careful monitoring of the patient's hemodynamic status are essential. pfizer.compfizermedicalinformation.comhres.cahres.cafda.govpfizer.comfda.govpfizermedicalinformation.com
Interactions with Vasopressors and Oxytocic Drugs
Concurrent administration of bupivacaine with vasopressor drugs and ergot-type oxytocic drugs can lead to severe, persistent hypertension or cerebrovascular accidents. fda.govpediatriconcall.compfizer.comfda.gov This interaction is particularly relevant when bupivacaine solutions contain vasoconstrictors such as epinephrine. fda.govpfizer.comfda.gov Ergot-type oxytocic drugs themselves can cause vasoconstriction, and their combined effect with exogenous vasoconstrictors in bupivacaine preparations can result in dangerously elevated blood pressure. pfizer.compfizermedicalinformation.compfizermedicalinformation.com Avoidance of concomitant use is generally recommended. pfizer.compfizermedicalinformation.compfizermedicalinformation.com
Pharmacogenomic Influences on Bupivacaine Metabolism and Response
Pharmacogenomics, the study of how genetic variations influence drug response, plays a significant role in the metabolism and effects of bupivacaine. Inter-individual variability in drug metabolism, which can impact pharmacokinetic parameters and ultimately treatment responses, is often linked to underlying genetic variations researchgate.netresearchgate.net.
Genetic Polymorphisms in Cytochrome P450 Enzymes
Bupivacaine, an amide-type local anesthetic, is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system ontosight.aidrugbank.com. The oxidative metabolism of bupivacaine into its major metabolite, pipecolylxylidine (PPX), is mainly catalyzed by CYP3A enzymes, particularly CYP3A4 researchgate.netresearchgate.netnih.gov. While CYP1A2 is also mentioned as a primary enzyme involved in bupivacaine metabolism, studies using cDNA-expressed human CYP enzymes have shown that CYP3A4 most efficiently metabolizes bupivacaine into PPX, with CYP1A2, CYP2C19, and CYP2D6 producing only small amounts researchgate.netnih.gov.
Genetic polymorphisms within the genes encoding these CYP enzymes can lead to significant inter-individual variability in enzymatic activity oatext.comnih.govnih.gov. This variability can result in altered drug clearance and potentially influence the efficacy and safety of bupivacaine nih.gov. For instance, CYP3A4 exhibits interindividual variability that is largely attributed to genetic control researchgate.netresearchgate.net. Polymorphisms in CYP3A4 have been evaluated in various ethnic populations, revealing differences in allelic frequencies researchgate.netresearchgate.net. The CYP3A4*22 variant, for example, has been associated with reduced enzyme function, which may impact drug metabolism nih.govfrontiersin.org.
While CYP3A4 is the primary enzyme, other CYP enzymes show significant polymorphism that affects drug metabolism. CYP2D6 is highly polymorphic, with over 100 different alleles described, leading to a wide range of enzyme activity phenotypes, including poor metabolizers (PMs), intermediate metabolizers (IMs), extensive metabolizers (EMs), and ultrarapid metabolizers (UMs) oatext.comiu.edumdpi.combinasss.sa.cr. Although CYP2D6 plays a minor role in bupivacaine metabolism compared to CYP3A4, its significant polymorphism highlights the broader impact of genetic variations on drug processing within the CYP system researchgate.netnih.gov. Similarly, CYP2C19 is also subject to polymorphism, with variants like CYP2C19*17 predicting ultrarapid enzyme activity ct.gov.
The impact of these genetic variations on bupivacaine response is an area of ongoing research. Studies in human liver microsomes have provided kinetic constants for bupivacaine metabolism by CYP3A, indicating the efficiency of this pathway. The apparent Km and Vmax values for bupivacaine metabolism to PPX were reported as 125 µM and 4.78 nmol/min/mg of microsomal protein, respectively researchgate.netresearchgate.netnih.gov. Inhibition studies have further supported the dominant role of CYP3A, with a specific CYP3A inhibitor, troleandomycin, causing a 95% inhibition of bupivacaine metabolism to PPX researchgate.netresearchgate.netnih.gov.
Genetic polymorphisms in CYP enzymes contribute to the observed variability in drug metabolism among individuals and across different ethnicities researchgate.netresearchgate.netnih.govucl.ac.uk. Understanding these genetic influences is crucial for potentially personalizing anesthetic regimens and predicting individual responses to bupivacaine oatext.comauctoresonline.org.
Key CYP Enzymes Involved in Bupivacaine Metabolism and Relevant Polymorphisms
| Enzyme | Primary Role in Bupivacaine Metabolism | Key Polymorphisms and Associated Phenotypes | Research Findings |
| CYP3A4 | Major researchgate.netresearchgate.netnih.gov | CYP3A422 (reduced activity) nih.govfrontiersin.org, inter-ethnic variability in allele frequencies researchgate.netresearchgate.net | Most efficient enzyme for PPX formation researchgate.netnih.gov. Variability largely attributed to genetic control researchgate.netresearchgate.net. Km and Vmax values reported researchgate.netresearchgate.netnih.gov. |
| CYP1A2 | Minor researchgate.netnih.gov | Multiple alleles reported, but clear gene-dose relationships not fully established nih.gov. | Contributes to bupivacaine metabolism to a lesser extent than CYP3A4 researchgate.netnih.gov. Polymorphisms contribute to variability in activity nih.gov. |
| CYP2C19 | Minor researchgate.netnih.gov | CYP2C1917 (ultrarapid activity) ct.gov. | Produces small amounts of PPX researchgate.netnih.gov. Polymorphism influences enzyme activity ct.gov. |
| CYP2D6 | Minor researchgate.netnih.gov | Highly polymorphic (PM, IM, EM, UM phenotypes) oatext.comiu.edumdpi.combinasss.sa.cr. Over 100 alleles described iu.edu. | Produces small amounts of PPX researchgate.netnih.gov. Polymorphisms cause significant variability in the metabolism of other drugs oatext.comiu.edumdpi.combinasss.sa.cr. |
Interactive Data Table: Kinetic Parameters of Bupivacaine Metabolism by Human Liver Microsomes
| Parameter | Value (µM) | Value (nmol/min/mg protein) |
| Apparent Km | 125 | - |
| Vmax | - | 4.78 |
Data derived from studies on bupivacaine degradation into pipecolylxylidine (PPX) in human liver microsomes, primarily catalyzed by CYP3A researchgate.netresearchgate.netnih.gov.
Advanced Delivery Systems and Formulations of Bupivacaine
Liposomal Bupivacaine (B1668057) Research
Liposomal encapsulation is a significant advancement in bupivacaine delivery, utilizing small spherical vesicles made from lipid bilayers to control drug release. zeropainphilosophy.com This technology allows for the creation of a drug reservoir at the administration site, preventing rapid systemic diffusion and enabling a sustained anesthetic effect.
Pharmacokinetic and Pharmacodynamic Profiles
Studies on liposomal bupivacaine have characterized its distinct pharmacokinetic (PK) and pharmacodynamic (PD) profiles compared to traditional bupivacaine HCl. Following single-dose administration, liposomal bupivacaine typically exhibits a bimodal release profile. researchgate.netresearchgate.netopenorthopaedicsjournal.com An initial peak plasma concentration occurs within the first hour, attributed to the release of extraliposomal bupivacaine. researchgate.netopenorthopaedicsjournal.com This is followed by a second peak approximately 12 to 36 hours later, corresponding to the gradual release of bupivacaine from the liposomal vesicles. researchgate.netopenorthopaedicsjournal.com This sustained release from the liposomes maintains therapeutic levels of bupivacaine over an extended period. researchgate.net
The prolonged release profile of liposomal bupivacaine supports extended analgesic effects. zeropainphilosophy.com Research indicates that liposomal bupivacaine can provide pain relief for up to 72 hours or longer, depending on the formulation and site of administration. zeropainphilosophy.com Studies have shown that liposomal bupivacaine can maintain plasma concentrations that support a therapeutic effect for up to 96 hours. tandfonline.com
| Formulation | Peak Plasma Concentration (Cmax) | Time to Peak Concentration (Tmax) | Duration of Analgesia (Typical) |
| Traditional Bupivacaine HCl | Rapid | Within minutes | 2-8 hours |
| Liposomal Bupivacaine | Bimodal (initial and secondary) | Initial: < 1 hour; Secondary: 12-36 hours researchgate.netopenorthopaedicsjournal.com | Up to 72-96 hours zeropainphilosophy.comtandfonline.com |
Extended Release Mechanisms
The extended release of bupivacaine from liposomes is mediated by multiple mechanisms. These include the gradual destabilization or erosion of the multivesicular liposome (B1194612) structure, lipid rearrangement, and permeation of the lipid membranes, allowing the encapsulated bupivacaine to be released into the surrounding tissues over time. nysora.commdpi.com The liposomal structure acts as a depot, controlling the rate at which the drug becomes available. zeropainphilosophy.com The precise mechanism of release from DepoFoam particles, a specific liposomal bupivacaine formulation, is thought to involve the reorganization of the lipid membrane and diffusion of free bupivacaine. europa.eu Manipulation of the lipid and aqueous composition of liposomes can be used to control the sustained release rate over a desired period. nysora.com
Polymeric Microspheres and Thin Films for Sustained Release
Polymeric delivery systems, such as microspheres and thin films, have also been explored for achieving sustained release of bupivacaine. These systems offer the potential for localized and prolonged drug delivery.
Biodegradable Polymer Systems
Biodegradable polymers are frequently used in the development of sustained-release formulations for bupivacaine. These polymers can be implanted into the body and degrade over time into biocompatible byproducts, eliminating the need for surgical removal. mdpi.com Examples of biodegradable polymers used include poly(d,l-lactic-co-glycolic acid) (PLGA) and poly(l-lactic acid) (PLLA). rsc.orgrsc.org PLGA is a popular choice due to its biodegradability, biocompatibility, and safety profile for drug encapsulation. researchgate.net These polymers can be fabricated into various forms, such as microspheres and thin films, to serve as drug carriers. mdpi.comrsc.orgrsc.orgduke.eduresearchgate.net
Core-shell polymer microspheres, for instance, have been developed using a PLGA core and a PLLA shell to control bupivacaine release. rsc.orgrsc.org Biodegradable poly(ester urea) (PEU) has been utilized to create thin films loaded with bupivacaine for localized delivery. duke.eduresearchgate.net
Release Kinetics and Tissue Deposition
The release kinetics of bupivacaine from polymeric systems are influenced by factors such as the type of polymer, polymer molecular weight, drug-to-polymer ratio, and the morphology of the delivery system. mdpi.comrsc.orgresearchgate.netnih.gov
Studies with core-shell PLLA/PLGA microspheres have shown that the molecular weight of PLGA can affect the release profile. Microspheres prepared with higher molecular weight PLGA (e.g., 24 kDa) demonstrated a more sustained release compared to those with lower molecular weight PLGA (e.g., 7 kDa). rsc.org Core-shell microspheres with a PLLA-rich shell acted as a diffusion barrier, allowing for a linear release of bupivacaine over an extended period in a goat model. rsc.orgrsc.org
In vitro release studies of bupivacaine-loaded PLGA microspheres have shown higher initial release within the first 24 hours, followed by a tapering of release kinetics. researchgate.net The particle size and drug/polymer mass ratio can also influence the encapsulation efficiency and burst effect. researchgate.net
Polymeric thin films, such as those made from bupivacaine-loaded PEU, have demonstrated controlled drug release. duke.eduresearchgate.net The release profile can be tuned by adjusting the polymer composition and bupivacaine concentration. duke.eduresearchgate.net Studies with PEU films showed a slight burst release initially, followed by sustained release over several days. researchgate.net The release rate has been correlated with the length of the diol in the polymer monomer and the glass transition temperature of the polymer. researchgate.net
Regarding tissue deposition, studies with bupivacaine-loaded PEU thin films have indicated that the majority of the bupivacaine is deposited in the subcutaneous tissue directly surrounding the implant. duke.eduresearchgate.net Local tissue concentrations of bupivacaine were significantly higher compared to plasma values, suggesting localized release from the polymeric implants. duke.eduresearchgate.net
| Polymer System | Formulation Type | Key Factors Influencing Release Kinetics | Observed Release Profile (Examples) |
| PLLA/PLGA Core-Shell Microspheres | Microspheres | Polymer molecular weight (PLGA), PLLA shell as diffusion barrier rsc.orgrsc.org | Sustained, linear release over 2 weeks in vivo rsc.orgrsc.org; In vitro release affected by PLGA MW rsc.org |
| PLGA Microspheres | Microspheres | Particle size, drug/polymer ratio, polymer concentration researchgate.net | Higher initial burst, followed by tapering release researchgate.net |
| Poly(ester urea) (PEU) Thin Films | Thin Films | Polymer composition, bupivacaine concentration, diol length duke.eduresearchgate.net | Slight initial burst, followed by tunable sustained release researchgate.net |
| Polyanhydride Implant | Implant | Drug solubility, intrinsic dissolution rate, polymer erosion nih.gov | Release rate dependent on drug solubility and polymer degradation nih.gov |
Novel Formulation Development and Evaluation
The development of novel bupivacaine formulations continues to focus on extending the duration of action and improving localized delivery. Beyond liposomes and traditional polymeric systems, researchers are exploring new approaches and evaluating their performance through in vitro and in vivo studies.
Novel liposomal formulations are being developed with improved drug-to-phospholipid ratios to enhance drug loading and potentially prolong analgesia duration in a dose-dependent manner. researchgate.netvirpaxpharma.com One such formulation using remote loading of bupivacaine along an ammonium (B1175870) sulfate (B86663) gradient resulted in large multivesicular vesicles with a high drug-to-phospholipid ratio and demonstrated prolonged analgesia in human studies. researchgate.netvirpaxpharma.com
Composite polymer materials are also being investigated. For example, a composite extended-release carrier was developed by loading a bupivacaine hydrochloride electrospinning film into a PLGA-PEG-PLGA thermo-sensitive gel. pumch.cn In vitro studies showed that this composite system could further prolong bupivacaine release compared to the film alone. pumch.cn
Evaluation of these novel formulations typically involves assessing their release profiles in vitro and their pharmacokinetic and pharmacodynamic properties in animal models and clinical studies. rsc.orgrsc.orgresearchgate.netduke.eduresearchgate.netresearchgate.netvirpaxpharma.compumch.cn In vitro release assays help characterize the drug release kinetics under controlled conditions. researchgate.netpumch.cn In vivo studies, often in animal models relevant to postoperative pain, are used to evaluate the duration of analgesic effect, tissue distribution, and systemic exposure. rsc.orgrsc.orgduke.eduresearchgate.netpumch.cn For instance, studies in rabbits and goats have been used to assess the sustained release and efficacy of polymeric microspheres. rsc.orgrsc.orgworldcongress2024.org Pre-clinical assessments of PEU thin films were conducted in mouse models to evaluate pain block duration and tissue deposition. duke.eduresearchgate.net Clinical studies in surgical patients are essential to confirm the pharmacokinetic profile and prolonged analgesic effect in humans. researchgate.netresearchgate.netopenorthopaedicsjournal.comresearchgate.netvirpaxpharma.com
Research findings highlight the potential of these novel formulations to provide extended pain control. For example, the composite polymer system mentioned above demonstrated a long-term analgesic effect in an animal model of chronic pain. pumch.cn The development and evaluation of these advanced delivery systems are critical steps in providing improved options for localized and sustained pain management with bupivacaine.
Management Strategies for Bupivacaine Toxicity: Research Perspectives
Lipid Emulsion Rescue Therapy Research
Intravenous lipid emulsion (ILE) therapy has emerged as a first-line treatment for local anesthetic systemic toxicity (LAST), particularly in cases involving bupivacaine (B1668057). nih.govmhmedical.com Its efficacy has been supported by numerous animal studies and documented in clinical case reports. nih.govmhmedical.comeajm.org While the clinical effectiveness of ILE is recognized, research continues to explore and elucidate the precise mechanisms by which it exerts its therapeutic effects. mhmedical.comeajm.orgmdpi.com
Proposed Mechanisms of Action
The lipid sink theory is a widely accepted mechanism. nih.goveajm.orgfrontiersin.orgmedsci.org It proposes that infused lipid emulsion creates an expanded lipid compartment within the plasma. nih.govsparc360.com Highly lipophilic drugs like bupivacaine are sequestered or absorbed into this lipid phase, effectively reducing the concentration of free drug available to bind to target tissues, such as the heart and brain, where they exert their toxic effects. nih.goveajm.orgfrontiersin.orgmedsci.org This binding accelerates the clearance of bupivacaine from sensitive organs. frontiersin.org Experimental studies have supported this theory, demonstrating that lipid emulsion can enhance the removal of bupivacaine from cardiac tissue and reduce its concentration in organs like the heart and brain. frontiersin.orgmedsci.orgsparc360.comnih.gov
Complementary to the lipid sink theory, the lipid shuttle hypothesis suggests that the lipid emulsion facilitates the redistribution of bupivacaine from highly perfused, drug-sensitive tissues (like the heart and brain) to less sensitive tissues, such as the liver and muscle, where the drug can be stored and metabolized. eajm.orgekja.orgfrontiersin.orgsparc360.comnih.govapsf.org This process is likened to a shuttle or subway, transporting the local anesthetic away from critical sites of toxicity. frontiersin.orgsparc360.comnih.gov Research indicates that lipid emulsion can increase the bupivacaine content in the liver, supporting its role in promoting hepatic uptake and metabolism. frontiersin.orgmedsci.orgnih.gov Studies have shown that lipid emulsion can decrease the organ-to-blood ratio of bupivacaine in tissues like the cerebellum, frontal lobe, kidney, and lung, while increasing its redistribution into the liver. medsci.orgnih.gov
Bupivacaine is known to impair mitochondrial function, which contributes to its cardiotoxicity. eajm.orgekja.orgfrontiersin.orgceemjournal.org Research suggests that lipid emulsion can help reverse this mitochondrial dysfunction. eajm.orgekja.orgfrontiersin.orgnih.govceemjournal.org Bupivacaine can inhibit enzymes involved in fatty acid metabolism, such as carnitine acylcarnitine translocase, leading to impaired ATP production. ekja.orgceemjournal.org Lipid emulsion may attenuate this inhibition and enhance carnitine acylcarnitine translocase activity. ekja.orgceemjournal.org Furthermore, lipid emulsion has been shown to inhibit the opening of the mitochondrial permeability transition pore (MPTP), a key event in programmed cell death, which is exacerbated by bupivacaine toxicity. ekja.orgfrontiersin.orgnih.govceemjournal.org By inhibiting MPTP opening, lipid emulsion can help restore mitochondrial function and energy metabolism. ekja.orgfrontiersin.orgnih.govceemjournal.org Studies in rat cardiomyoblasts have demonstrated that lipid emulsion can attenuate apoptosis induced by toxic doses of bupivacaine by preventing MPTP opening through specific signaling pathways. medsci.orgceemjournal.org
Lipid emulsion therapy can influence various cellular signaling pathways, contributing to its protective effects against bupivacaine toxicity. eajm.orgmdpi.comekja.orgfrontiersin.orgnih.gov Research indicates that lipid emulsion can activate prosurvival kinases, such as Akt (protein kinase B), which are involved in cell survival and energy metabolism. mdpi.comnih.govnih.gov Bupivacaine can disrupt insulin (B600854) signaling targets like Akt and activate other kinases such as AMPK (5'-adenosine monophosphate activated protein kinase). mdpi.comnih.gov Lipid emulsion has been shown to rapidly phosphorylate Akt, suggesting its role in modulating these pathways. nih.govnih.gov This modulation can contribute to the recovery from bupivacaine cardiotoxicity. frontiersin.orgnih.govnih.gov Additionally, lipid emulsion may influence pathways related to nitric oxide (NO) release, potentially reversing the severe vasodilation caused by high concentrations of bupivacaine. eajm.orgekja.orgfrontiersin.orgnih.govceemjournal.org Lipid emulsions can inhibit acetylcholine-induced NO-mediated vasodilation and attenuate the increase in endothelial nitric oxide synthase (eNOS) phosphorylation caused by toxic doses of local anesthetics. ekja.orgceemjournal.org
While the lipid sink and metabolic effects are considered primary mechanisms, some research suggests that lipid emulsion may also have direct or indirect effects on ion channels, particularly cardiac sodium channels, which are the primary targets of bupivacaine. eajm.orgmdpi.comekja.orgnih.govnysora.comresearchgate.net Bupivacaine blocks cardiac sodium channels (Nav1.5), leading to electrophysiological disturbances and myocardial depression. ekja.orgnysora.com Studies have explored whether lipid emulsion can attenuate this blockade. nih.govresearchgate.net Some results suggest that fatty acids within the lipid emulsion may modulate cardiac sodium channels. nih.govresearchgate.net For instance, Intralipid® has been shown to attenuate the blockade of cardiac sodium channels induced by bupivacaine in some experimental settings. researchgate.net However, the extent and significance of direct ion channel modulation by lipid emulsion as a primary rescue mechanism are still subjects of ongoing research and some mechanisms, including direct effects on channel currents, have diminished in favor based on lack of evidence. sparc360.combmj.com
Here is a summary of proposed mechanisms and supporting research findings:
| Proposed Mechanism | Description | Supporting Research Findings |
| Lipid Sink Theory | Sequestration of lipophilic drugs like bupivacaine into an expanded plasma lipid phase. | Enhanced bupivacaine removal from isolated rat hearts. frontiersin.orgmedsci.orgnih.gov Reduced bupivacaine concentration in heart and brain in animal models. frontiersin.orgmedsci.orgsparc360.comnih.gov Correlation between lipid solubility and sequestration. ekja.orgmedsci.orgnih.gov |
| Lipid Shuttle/Redistribution | Transport of bupivacaine from sensitive tissues (heart, brain) to storage/metabolism sites (liver, muscle). | Increased bupivacaine content in the liver. frontiersin.orgmedsci.orgnih.gov Decreased organ-to-blood ratio in various tissues (cerebellum, frontal lobe, kidney, lung). medsci.orgnih.gov Accelerated redistribution in animal models. frontiersin.orgmedsci.orgsparc360.comnih.gov |
| Reversal of Mitochondrial Dysfunction | Counteracting bupivacaine-induced impairment of mitochondrial function and ATP production. | Attenuation of bupivacaine-induced inhibition of carnitine acylcarnitine translocase. ekja.orgceemjournal.org Inhibition of mitochondrial permeability transition pore (MPTP) opening. ekja.orgfrontiersin.orgnih.govceemjournal.org Attenuation of apoptosis in cardiomyocytes. medsci.orgceemjournal.org |
| Modulation of Cellular Signaling Pathways | Influence on pathways involved in cell survival, energy metabolism, and vascular tone. | Activation of prosurvival kinases like Akt. mdpi.comnih.govnih.gov Modulation of pathways related to glucose homeostasis (Akt, AMPK). mdpi.comnih.gov Inhibition of NO-mediated vasodilation and eNOS phosphorylation. eajm.orgekja.orgfrontiersin.orgnih.govceemjournal.org |
| Effects on Ion Channels | Direct or indirect modulation of ion channels, particularly cardiac sodium channels. | Some studies suggest attenuation of bupivacaine-induced sodium channel blockade by certain lipid emulsions (e.g., Intralipid®). nih.govresearchgate.net Potential modulation by fatty acids. nih.govresearchgate.net However, evidence for direct channel effects as a primary mechanism is limited. sparc360.combmj.com |
Table 1: Proposed Mechanisms of Lipid Emulsion Action in Bupivacaine Toxicity
| Mechanism | Key Findings |
| Lipid Sink | Bupivacaine binds to lipid molecules, accelerating clearance from isolated rat hearts. frontiersin.org Lipid emulsion reduces bupivacaine content in heart and brain while increasing it in the liver. frontiersin.orgmedsci.orgnih.gov Lipid solubility influences the extent of sequestration. ekja.orgmedsci.orgnih.gov |
| Lipid Shuttle/Redistribution | Lipid emulsion promotes transport and uptake of bupivacaine to the liver. frontiersin.orgmedsci.orgnih.gov Decreases organ-to-blood ratio in cerebellum, frontal lobe, kidney, and lung. medsci.orgnih.gov Facilitates redistribution to liver and muscle for detoxification and storage. eajm.orgekja.orgfrontiersin.orgsparc360.comnih.govapsf.org |
| Reversal of Mitochondrial Dysfunction | Reverses bupivacaine-induced reduction in mitochondrial membrane potential and Ca2+ content. frontiersin.org Inhibits mitochondrial permeability transition pore (MPTP) opening. ekja.orgfrontiersin.orgnih.govceemjournal.org Attenuates bupivacaine-induced apoptosis in cardiomyocytes. medsci.orgceemjournal.org Improves heart rate and cardiac function in poisoned rats. frontiersin.org |
| Modulation of Cellular Signaling Pathways | Activates phosphorylation of downstream kinases (GSK-3β) mediated by upstream kinases (PI3K, Akt). frontiersin.orgnih.gov Reverses bupivacaine-induced cardiomyocyte apoptosis via MPTP inhibition through signaling pathways. frontiersin.orgmedsci.orgnih.govceemjournal.org Glucose handling by Akt and AMPK is important for recovery. mdpi.comfrontiersin.orgnih.gov Inhibits NO release, potentially reversing vasodilation. eajm.orgekja.orgfrontiersin.orgnih.govceemjournal.org |
| Effects on Ion Channels | Some evidence suggests attenuation of bupivacaine-induced cardiac sodium channel blockade. nih.govresearchgate.net Fatty acids may modulate cardiac sodium channels. nih.govresearchgate.net However, direct effects on channel currents as a primary mechanism are less favored compared to scavenging and metabolic effects. sparc360.combmj.com |
Table 2: Detailed Research Findings on Lipid Emulsion Mechanisms in Bupivacaine Toxicity
Efficacy and Limitations in Preclinical Models
Preclinical studies, primarily utilizing animal models, have been instrumental in understanding the pathophysiology of bupivacaine toxicity and evaluating potential treatment modalities. A significant focus in this area has been the investigation of intravenous lipid emulsion (ILE) therapy.
Early animal studies, such as those by Weinberg and colleagues, demonstrated the successful application of ILE infusion in the resuscitation of bupivacaine-induced cardiac arrest in intact animal models, showing superior hemodynamic and metabolic recovery compared to vasopressors like epinephrine (B1671497) or vasopressin. medscape.com These findings suggested a promising role for ILE in counteracting bupivacaine's cardiotoxic effects. eajm.orgnuemblog.comsmj.org.sa
Research in isolated rat hearts also indicated that lipid infusion could accelerate the removal of bupivacaine and promote recovery from bupivacaine toxicity. nysora.com Studies using a rat non-lethal bupivacaine overdose model demonstrated that ILE resulted in faster recovery of the rate-pressure product, a measure of cardiac performance. smj.org.sa A dose-response relationship was observed, with 30% ILE solutions showing faster recovery compared to 20% solutions in this model. smj.org.sa
Proposed mechanisms for ILE's efficacy in preclinical models include the "lipid sink" theory, where the lipid phase in the plasma sequesters lipophilic drugs like bupivacaine, reducing their availability to target tissues like the heart and brain. eajm.orgnuemblog.comfrontiersin.orgmdpi.com Additionally, ILE may exert direct cardiotonic effects, improving cardiac output once the local anesthetic concentration in the heart falls below toxic levels. nysora.comfrontiersin.orgmdpi.com Some research also suggests that ILE might modulate cellular signaling and metabolic processes affected by bupivacaine. eajm.org
Despite the promising results in many preclinical models, there have been conflicting findings. A study using a swine model of bupivacaine-induced cardiac arrest found that ILE, when added to a resuscitation protocol including epinephrine and vasopressin, did not improve the rates of return of spontaneous circulation compared to saline. psu.edu This study also observed higher total serum bupivacaine concentrations in the lipid group, suggesting that while lipid may sequester bupivacaine, this did not translate to improved resuscitation success in this specific model and protocol. psu.edu
Furthermore, the efficacy of ILE may be influenced by the specific local anesthetic. While effective against bupivacaine, which is highly lipophilic, its effectiveness might differ for less lipophilic agents. frontiersin.orgresearchgate.net Pretreatment with ILE has also shown potential in reducing bupivacaine cardiotoxicity and prolonging the time to cardiac arrest in some preclinical settings, although this effect can be dependent on the pharmacokinetic properties of the local anesthetic. frontiersin.org
Preclinical studies have also highlighted the cardiotoxic potential of bupivacaine itself, noting its greater affinity and prolonged binding to cardiac sodium channels compared to other local anesthetics like ropivacaine (B1680718) or lidocaine (B1675312). nysora.commdpi.com This inherent cardiotoxicity contributes to the challenge of resuscitation. researchgate.netmahidol.ac.th
The following table summarizes some key findings from preclinical studies on ILE for bupivacaine toxicity:
| Study Type/Model | Intervention | Key Finding | Citation |
| Intact Animal Model | ILE vs. Epinephrine/Vasopressin | Superior hemodynamic and metabolic recovery with ILE. | medscape.com |
| Isolated Rat Heart | Lipid Infusion | Accelerated bupivacaine removal and recovery of cardiac function. | nysora.com |
| Rat Non-Lethal Overdose | 20% ILE vs. 30% ILE | Faster recovery with 30% ILE. | smj.org.sa |
| Swine Cardiac Arrest Model | ILE + Epinephrine/Vasopressin vs. Saline + Same | No improvement in return of spontaneous circulation with ILE; higher total bupivacaine in lipid group. | psu.edu |
| Rat Model | ILE Pretreatment | Reduced cardiotoxicity, prolonged time to cardiac arrest (dependent on LA pharmacokinetic properties). | frontiersin.org |
These preclinical investigations provide valuable insights into the potential benefits and limitations of ILE and the complex nature of bupivacaine toxicity, guiding further research and clinical strategies.
Other Resuscitation Modalities and Adjunctive Therapies
Beyond lipid emulsion therapy, research has explored other resuscitation modalities and adjunctive therapies for managing bupivacaine toxicity, particularly in cases refractory to initial treatment.
Standard advanced cardiac life support (ACLS) protocols form the foundation of resuscitation efforts. medscape.commahidol.ac.thnih.gov However, bupivacaine-induced cardiac arrest can be particularly resistant to conventional measures like cardioversion, defibrillation, and standard pharmacologic treatment. mahidol.ac.thnih.gov
Vasopressors, such as epinephrine and vasopressin, have been used in the management of hypotension and cardiac arrest associated with bupivacaine toxicity. medscape.comnih.gov However, some research suggests that these agents, particularly in higher doses, might be associated with adverse outcomes or could potentially impair the effectiveness of lipid resuscitation. medscape.comapsf.org Small bolus doses of epinephrine (≤1 mcg/kg) are generally preferred. medscape.com Vasopressin has been questioned regarding its efficacy and potential adverse outcomes in some preclinical models. medscape.com
Benzodiazepines are the drugs of choice for controlling seizures associated with bupivacaine-induced central nervous system toxicity. medscape.commahidol.ac.thutah.edu Propofol can also be used but carries the risk of potentiating cardiovascular toxicity, especially in hemodynamically unstable patients. medscape.com
Sodium bicarbonate may be considered to treat severe acidosis, which can potentiate the cardiovascular toxicity of local anesthetics. medscape.comutah.edu
In cases of refractory cardiac arrest or severe cardiovascular collapse unresponsive to standard resuscitation and ILE, extracorporeal membrane oxygenation (ECMO), specifically venoarterial ECMO (VA-ECMO), has been utilized as a rescue therapy. medscape.commdpi.commahidol.ac.thjournalmc.org VA-ECMO can provide temporary circulatory and respiratory support, allowing time for the metabolism and clearance of bupivacaine and potential recovery of myocardial function. medscape.commdpi.comjournalmc.org Case reports and observational studies suggest that ECMO can be effective in stabilizing patients with profound cardiotoxicity due to drug poisoning, including local anesthetics. mdpi.comjournalmc.org However, the use of ILE concurrently with ECMO has raised concerns about potential mechanical complications in the ECMO circuit, such as fat deposition and increased clot formation, although the clinical significance of these findings requires further investigation. tandfonline.com
Other potential adjunctive therapies explored in research include high-dose insulin therapy, which has shown promise in reversing bupivacaine-induced cardiovascular collapse in some animal studies, although the high doses used may be a practical challenge in clinical settings. medscape.com L-carnitine has also been investigated and shown to reduce susceptibility to bupivacaine-induced cardiotoxicity in experimental studies in rats. nih.gov
Research continues to explore the optimal integration of these modalities and identify new therapeutic targets to improve the management of severe bupivacaine toxicity.
| Therapy/Modality | Role in Management | Notes | Citation |
| Standard ACLS | Foundational resuscitation efforts. | Bupivacaine toxicity can be refractory to standard measures. | medscape.commahidol.ac.thnih.gov |
| Vasopressors (Epinephrine) | Used for hypotension and cardiac arrest. | Small doses preferred; higher doses may have adverse effects or impair ILE. | medscape.comapsf.org |
| Benzodiazepines | First-line for seizure control. | medscape.commahidol.ac.thutah.edu | |
| Sodium Bicarbonate | May be considered for severe acidosis. | Acidosis can potentiate toxicity. | medscape.comutah.edu |
| VA-ECMO | Rescue therapy for refractory cardiac arrest/collapse. | Provides temporary circulatory/respiratory support; potential for circuit complications with ILE. | medscape.commdpi.commahidol.ac.thjournalmc.orgtandfonline.com |
| High-Dose Insulin | Explored in animal models for reversing cardiovascular collapse. | High doses may be a clinical challenge. | medscape.com |
| L-Carnitine | Shown to reduce susceptibility to cardiotoxicity in experimental studies. | nih.gov |
Further research is needed to refine treatment protocols, investigate novel therapies, and better understand the complex interplay between bupivacaine and various resuscitation interventions to optimize outcomes in cases of severe toxicity.
Comparative Research of Bupivacaine with Other Local Anesthetics
Comparison with Ropivacaine (B1680718) and Levobupivacaine (B138063)
Bupivacaine (B1668057) is a potent, long-acting local anesthetic, but its clinical use is tempered by concerns about its cardiotoxicity. nih.gov This has led to the development of newer agents, Ropivacaine and Levobupivacaine, which are touted to have a safer cardiac profile. nih.govcapes.gov.br Animal studies have consistently demonstrated that Levobupivacaine and Ropivacaine are less cardiotoxic than racemic Bupivacaine. nih.gov
In one in vivo study using a swine model, the lethal dose was lowest for racemic Bupivacaine compared to Levobupivacaine and Ropivacaine. nih.gov The cardiotoxicity potency ratios based on the lethal dose were determined to be 2.1:1.2:1 for Bupivacaine, Levobupivacaine, and Ropivacaine, respectively. nih.gov Another study in dogs found that the cardiotoxic dosage of Ropivacaine was significantly higher than that of Bupivacaine and Levobupivacaine, and the cardiotoxic dose of Levobupivacaine was significantly higher than that of Bupivacaine. turkjanaesthesiolreanim.org
The reduced cardiotoxicity of Ropivacaine and Levobupivacaine is attributed to their lower affinity for cardiac sodium channels. droracle.ai Bupivacaine's high affinity and slow dissociation from these channels contribute to its potent cardiotoxic effects. droracle.aidocplexus.com Ropivacaine has a lower propensity for motor block and central nervous system (CNS) toxicity compared to Bupivacaine. droracle.ai While Levobupivacaine and Ropivacaine are considered less toxic than Bupivacaine, they exhibit similar clinical profiles in terms of anesthetic potency, with racemic Bupivacaine being slightly more potent than Levobupivacaine, which is in turn more potent than Ropivacaine. nih.gov
| Local Anesthetic | Relative Cardiotoxicity Potency Ratio (Lethal Dose) nih.gov | Cardiotoxic Dosage (mg) in Dogs (Mean ± SD) turkjanaesthesiolreanim.org | Key Characteristics |
|---|---|---|---|
| Bupivacaine | 2.1 | 121.83 ± 2.22 | Higher cardiotoxicity due to strong binding to cardiac sodium channels. droracle.aidocplexus.com |
| Levobupivacaine | 1.2 | 135.83 ± 8.01 | Less cardiotoxic than racemic Bupivacaine. nih.govturkjanaesthesiolreanim.org |
| Ropivacaine | 1 | 205.00 ± 5.47 | Lowest cardiotoxicity of the three; also lower CNS toxicity. turkjanaesthesiolreanim.orgdroracle.ai |
Bupivacaine is a racemic mixture, meaning it contains equal amounts of two enantiomers: the S(-) and R(+) forms. docplexus.comoup.com It is the R(+) enantiomer that is associated with a higher cardiotoxicity. docplexus.com In contrast, Levobupivacaine is the pure S(-) enantiomer of Bupivacaine. nih.govmedpath.com Ropivacaine is also a pure S(-) enantiomer, an analog of Mepivacaine (B158355). nih.govmedpath.com
The development of Levobupivacaine and Ropivacaine as pure S(-) enantiomers was a direct response to the cardiotoxicity concerns associated with racemic Bupivacaine. nih.govresearchgate.net The stereoselective properties of these drugs contribute to their improved safety profile. nih.gov Studies have shown that the S(-) enantiomer is less toxic than the R(+) form. oup.com This stereoselective difference in toxicity is a key factor in the reduced cardiotoxicity of Levobupivacaine and Ropivacaine compared to Bupivacaine. droracle.ai
| Local Anesthetic | Enantiomeric Composition | Significance |
|---|---|---|
| Bupivacaine | Racemic mixture (S(-) and R(+) enantiomers) docplexus.comoup.com | The R(+) enantiomer is more cardiotoxic. docplexus.com |
| Levobupivacaine | Pure S(-) enantiomer nih.govmedpath.com | Developed as a less cardiotoxic alternative to Bupivacaine. nih.gov |
| Ropivacaine | Pure S(-) enantiomer nih.govmedpath.com | Also developed for reduced cardiotoxicity. nih.gov |
Comparison with Lidocaine (B1675312)
Bupivacaine is significantly more cardiotoxic than Lidocaine. docplexus.comnih.gov This is primarily due to Bupivacaine's stronger and more prolonged binding to cardiac sodium channels. docplexus.com Studies have shown that a much lower concentration of unbound Bupivacaine is required to produce cardiotoxic effects compared to Lidocaine. nih.gov In an isolated perfused guinea pig heart model, 3 micrograms/ml of unbound Bupivacaine was found to be more cardiotoxic than 30 micrograms/ml of unbound Lidocaine. nih.gov Fatal ventricular fibrillation has been observed with Bupivacaine but not with Lidocaine. docplexus.com The central nervous system (CNS) to cardiovascular system (CVS) toxicity ratio (CC/CNS ratio) for Bupivacaine is 3.7, while for Lidocaine it is 7.1, indicating a narrower margin of safety for Bupivacaine regarding cardiotoxicity relative to its CNS effects. docplexus.com
In terms of neurotoxicity, while both are local anesthetics, the focus of comparison often revolves around their systemic toxicity, with cardiotoxicity being the primary concern for Bupivacaine. However, Ropivacaine, an analog of Bupivacaine, is noted to have a lower risk of both cardiotoxicity and neurotoxicity compared to Bupivacaine. medpath.com
Mixtures of Bupivacaine and Lidocaine are sometimes used in clinical practice with the theoretical advantage of combining the rapid onset of Lidocaine with the long duration of Bupivacaine. nih.govnih.gov However, research on the efficacy of these mixtures has produced mixed results. nih.govmynavas.org
One study on epidural blockade found that while the onset of sensory blockade was similar across groups using Bupivacaine, Lidocaine, or their mixtures, the duration of action of the mixtures was intermediate between the two single drugs. nih.gov Interestingly, the onset of complete motor blockade was fastest with a mixture of equal proportions of Lidocaine and Bupivacaine. nih.gov Another study on infraclavicular brachial plexus blocks concluded that 0.5% Bupivacaine alone significantly prolongs both motor and sensory block durations and postoperative analgesia compared to a Bupivacaine-Lidocaine mixture, although with a slower onset time. nysora.com
Some research suggests that mixing Lidocaine with Bupivacaine may not offer a clinical advantage and could even result in a shorter duration of action than Bupivacaine alone. mynavas.org A study on the cardiotoxicity of a Bupivacaine and Lidocaine mixture in isolated rat hearts found that the mixture impaired intraventricular conduction to a lesser extent than Bupivacaine alone. nih.gov
| Feature | Bupivacaine | Lidocaine | Bupivacaine-Lidocaine Mixture |
|---|---|---|---|
| Relative Cardiotoxicity | High docplexus.comnih.gov | Low docplexus.comnih.gov | May have less impact on intraventricular conduction than Bupivacaine alone. nih.gov |
| Onset of Action | Slower nysora.com | Rapid nih.gov | Theoretically rapid, but studies show mixed results. nih.govnysora.com |
| Duration of Action | Long nih.govnysora.com | Short nih.gov | Intermediate duration; may be shorter than Bupivacaine alone. nih.govmynavas.org |
Baricity Comparisons in Spinal Anesthesia (Hyperbaric vs. Hypobaric vs. Isobaric Bupivacaine)
The baricity of a local anesthetic solution, its density relative to cerebrospinal fluid (CSF), is a critical factor influencing its distribution within the spinal canal and thus the characteristics of the spinal block. nysora.com Bupivacaine is available in hyperbaric, hypobaric, and isobaric formulations for spinal anesthesia.
Hyperbaric solutions are denser than CSF, typically due to the addition of glucose, and tend to spread to dependent areas of the spinal canal based on patient positioning. nysora.com
Isobaric solutions have a density similar to CSF, resulting in a more limited and less predictable spread, generally confined near the injection site. nysora.com
Hypobaric solutions are less dense than CSF.
A study comparing the three formulations in elderly patients undergoing hip surgery found that the sensory level obtained with hyperbaric Bupivacaine was significantly higher than with isobaric or hypobaric solutions. sonar.chsemanticscholar.org The decrease in mean arterial pressure was also more pronounced in the hyperbaric group. sonar.chsemanticscholar.org
| Bupivacaine Formulation | Density Relative to CSF | Spread in Spinal Canal | Clinical Characteristics |
|---|---|---|---|
| Hyperbaric | Denser nysora.com | Spreads to dependent areas nysora.com | Higher sensory block, potentially higher incidence of hypotension. nysora.comsonar.chsemanticscholar.org |
| Isobaric | Similar nysora.com | Limited and less predictable spread nysora.com | More "controllable" anesthesia for certain procedures. semanticscholar.org |
| Hypobaric | Less dense | Spreads to non-dependent areas | Faster regression of sensory and motor blocks, suitable for day-case surgery. nih.gov |
Emerging Research Areas and Future Directions
Bupivacaine (B1668057) in Cancer Research and Oncology
Recent research has begun to explore the potential anti-cancer properties of bupivacaine. Studies indicate that bupivacaine may exert inhibitory effects on the progression of certain cancers. frontiersin.orgnih.gov
Anti-Cancer Activity and Mechanisms (e.g., Autophagy Induction, Akt/mTOR Signaling)
Investigations into the mechanisms underlying bupivacaine's potential anti-cancer activity have identified several key pathways. Bupivacaine has been shown to reduce the proliferation and induce apoptosis in non-small cell lung cancer (NSCLC) cells. frontiersin.orgnih.gov It can also attenuate the invasion and migration of these cells. frontiersin.orgnih.gov
A significant mechanism identified involves the induction of autophagy. Bupivacaine treatment has been observed to increase the expression ratio of light chain 3B-II (LC3B-II) to LC3B-I and the expression of Beclin-1 in NSCLC cells, both indicators of increased autophagic activity. frontiersin.orgnih.gov Concurrently, the expression of the autophagic adaptor protein p62 was decreased. frontiersin.orgnih.gov
Furthermore, bupivacaine appears to exert its effects by influencing the Akt/mTOR signaling pathway. Treatment with bupivacaine attenuated the phosphorylation of both AKT and mTOR in NSCLC cells. frontiersin.orgnih.gov The Akt/mTOR pathway is known to stimulate cell proliferation and its activation typically represses autophagy in cancer cells, contributing to development and resistance to therapies. frontiersin.orgnih.gov Experimental evidence suggests that the Akt activator SC79 and the autophagy inhibitor 3-methyladenine (B1666300) (3-MA) can reverse the effects of bupivacaine on Akt/mTOR phosphorylation and autophagy induction, as well as its attenuation of NSCLC progression in vitro. frontiersin.orgnih.gov
Bupivacaine has also shown potential anti-tumor activity in other cancer models, including inhibiting gastric cancer development through mechanisms independent of sodium channel blockade. frontiersin.orgnih.gov In breast cancer cells, bupivacaine has demonstrated cytotoxicity, inducing apoptosis and suppressing cellular proliferation. mdpi.com It also increased the ratio of LC3B II/I, an autophagy biomarker, in certain breast tumor cell lines in a dose-dependent manner. mdpi.com Earlier research also reported that bupivacaine inhibits angiogenesis by inhibiting the AKT/mTOR pathway. mdpi.com
Table 1 summarizes some key findings regarding bupivacaine's anti-cancer mechanisms:
| Mechanism | Observed Effect in Cancer Cells (e.g., NSCLC) | Relevant Pathways/Proteins | Source |
| Reduced Proliferation | Observed | Not explicitly linked to specific pathway in source | frontiersin.orgnih.gov |
| Apoptosis Induction | Observed | Not explicitly linked to specific pathway in source | frontiersin.orgnih.gov |
| Attenuated Invasion/Migration | Observed | Not explicitly linked to specific pathway in source | frontiersin.orgnih.gov |
| Autophagy Induction | Increased LC3B-II/LC3B-I ratio, increased Beclin-1, decreased p62 | Akt/mTOR signaling | frontiersin.orgnih.gov |
| Akt/mTOR Signaling | Attenuated phosphorylation of AKT and mTOR | Involved in cell proliferation and autophagy repression | frontiersin.orgnih.gov |
| Angiogenesis Inhibition | Observed | Inhibition of AKT/mTOR pathway, activation of MAPK pathway | mdpi.com |
These findings suggest bupivacaine may serve as a potential anti-tumor candidate for therapeutic strategies, particularly in NSCLC. frontiersin.orgnih.gov
Bupivacaine in Chronic Pain Management Research
Research continues to explore the role of bupivacaine in the management of chronic pain, particularly through intrathecal administration. Based on available literature, intrathecal bupivacaine appears to be an acceptable method for treating chronic pain in both cancer and noncancer patients. nih.govresearchgate.net It is considered a clinically effective addition to intrathecal opioids and may provide better pain relief than epidural administration. nih.govresearchgate.net
Studies have investigated the use of combined epidural morphine and bupivacaine in treating chronic lumbosacral radicular neuropathic pain, showing significant pain relief lasting up to one month after treatment cessation in some patients. dovepress.com The addition of intrathecal bupivacaine in patients unresponsive to opioids alone has also been reported to improve pain control. dovepress.com
Further studies are needed to fully define the use of intrathecal bupivacaine for chronic pain, including long-term safety and compatibility with other agents. nih.govresearchgate.net Outcome studies are also required to differentiate its use based on the source and mechanism of pain. nih.govresearchgate.net
Long-term Outcomes and Patient-Reported Satisfaction Studies
Studies have investigated the long-term outcomes and patient satisfaction associated with bupivacaine use, particularly in the context of postoperative pain management. Research on liposomal bupivacaine, an extended-release formulation, has shown promise in decreasing postoperative opioid consumption. researchgate.netscholars.direct
Some studies have indicated that liposomal bupivacaine can lead to significantly lower total opioid consumption compared to control groups. researchgate.netscholars.direct Patient-reported satisfaction with pain control has also been reported as significantly higher in groups receiving liposomal bupivacaine in some studies. scholars.direct
However, results regarding long-term outcomes such as average visual analog scale pain scores, length of stay, or long-term functional outcomes have shown no significant difference between groups receiving liposomal bupivacaine and control groups in some studies. researchgate.net A systematic review and meta-analysis found a statistically significant decrease in pain levels favoring liposomal bupivacaine, but no significant disparity in opioid use or incidence of nausea and vomiting between groups. rivierapublishing.id This review also highlighted significant heterogeneity in outcomes across studies, potentially due to variations in demographics, surgical procedures, and postoperative care regimens. rivierapublishing.id
A randomized controlled trial investigating a multimodal local injection including bupivacaine for hip fracture surgery found that the injection was associated with early improved health-related quality of life after discharge, including significantly less pain, better ambulatory function, less insomnia, less depression, and better satisfaction at 6-week postop compared to a control group. nih.gov
Table 2 presents a summary of some long-term outcome and patient satisfaction findings:
| Study Type | Intervention | Key Findings (Long-term Outcomes/Satisfaction) | Source |
| Retrospective Observational Study | Liposomal bupivacaine in lumbar fusions | Significantly lower total opioid consumption; No significant difference in pain scores, length of stay, or long-term outcomes. | researchgate.net |
| Study comparing Liposomal vs Standard Bupivacaine | Interscalene nerve block | Higher patient satisfaction with pain control; Reduced opioid consumption; No clinical superiority in pain scores. | scholars.direct |
| Systematic Review and Meta-analysis | Liposomal bupivacaine in postoperative pain | Statistically significant decrease in pain; No significant difference in opioid use, nausea, vomiting, or patient satisfaction. | rivierapublishing.id |
| Randomized Controlled Trial | Multimodal local injection (including bupivacaine) in hip fracture surgery | Improved early health-related quality of life, less pain, better function, less insomnia/depression, better satisfaction at 6 weeks. | nih.gov |
These studies indicate a potential benefit of bupivacaine, particularly in extended-release formulations or as part of multimodal strategies, for improving patient satisfaction and reducing opioid use, although consistent improvements in all long-term outcomes are not universally observed.
Advanced Research Methodologies
Advanced research methodologies are crucial for a deeper understanding of bupivacaine's effects and optimizing its therapeutic use.
In Vitro and In Vivo Model Development
Both in vitro and in vivo models are extensively used in bupivacaine research. In vitro studies, utilizing cell cultures, allow for controlled investigation of bupivacaine's direct effects on various cell types and the exploration of underlying cellular and molecular mechanisms. Examples include studies on human intervertebral disc cells to understand cytotoxicity and autophagy induction spandidos-publications.com, and investigations on breast cancer cells to assess anti-cancer activity mdpi.com. In vitro assays are also used to evaluate the effect of bupivacaine on the viability of cells such as donkey chondrocytes. frontiersin.orgmdpi.com
The development of in situ forming drug delivery systems has also involved both in vitro and in vivo studies to investigate drug release profiles and prolonged analgesic effects. kinampark.com
Imaging Techniques for Drug Distribution and Tissue Effects
Imaging techniques play a vital role in visualizing bupivacaine distribution and its effects on tissues in vivo. Magnetic Resonance Imaging (MRI) and CINE MRI are used to capture the anatomy of the central nervous system and cerebrospinal fluid (CSF) pulsatile flow velocities, which are important factors influencing intrathecal drug distribution. epain.orgnih.gov Medical image-based computational fluid dynamics (miCFD) models can be reconstructed from these images to quantify drug transport as a function of CSF pulsations. nih.gov
While not specifically focused on bupivacaine distribution itself, imaging techniques such as radiography and computed tomography (CT) scanning are employed in in vivo studies to explore the effects of bupivacaine on tissues, such as cartilage in animal models. frontiersin.org These techniques help assess potential tissue damage or changes resulting from bupivacaine administration.
Research on drug distribution within the CSF has also utilized techniques to measure drug concentrations in CSF samples collected from animal models. epain.org
Future Development of Safer and More Effective Bupivacaine Formulations
Future research and development efforts for bupivacaine are primarily focused on creating formulations that offer prolonged analgesia, reduced systemic toxicity, and improved targeting to the surgical site. The limitations of conventional bupivacaine, such as its relatively short duration of action and the risk of systemic toxicity with higher doses, necessitate innovative delivery strategies. mdpi.combrieflands.com
A significant area of development involves advanced drug delivery systems, including liposomal formulations, polymeric microspheres, and hydrogel-based carriers. mdpi.com These systems aim to provide sustained release of bupivacaine at the target site, thereby extending the duration of pain relief and minimizing the need for frequent dosing or continuous infusions via catheters, which carry risks like infection and catheter dislodgement. mdpi.combrieflands.com
Liposomal encapsulation remains a key strategy. While liposomal bupivacaine formulations like Exparel are already approved and demonstrate extended pain relief, research continues to refine these systems. mdpi.combrieflands.comfrontiersin.orgmarketresearchintellect.com Future liposomal products aim for even longer durations of action, potentially up to 96 hours, and reduced peak plasma levels to further lower the risk of systemic toxicity. virpaxpharma.com Efforts are also directed at improving the manufacturing processes for liposomes to facilitate large-scale production and clinical adoption of new formulations. researchgate.net
Polymeric microspheres are also being investigated for controlled bupivacaine release, utilizing gradual polymer degradation to maintain analgesic effects over extended periods. mdpi.com However, challenges such as burst release, formulation instability, and high production costs are being addressed in the development of these systems. mdpi.com
Hydrogel-based carriers represent another promising avenue. These biocompatible materials can modulate drug release based on various triggers, including temperature and pH, enabling precision drug delivery. mdpi.com Thermoresponsive hydrogels, for instance, can gel in situ upon injection, retaining the anesthetic at the target site for prolonged periods. mdpi.commdpi.com pH-sensitive hydrogels are being developed to regulate bupivacaine release in response to the acidic environment of inflamed tissues, potentially enabling site-specific drug action and minimizing systemic exposure. mdpi.com Research in this area includes optimizing hydrogel formulations and integrating advanced fabrication technologies like 3D printing for personalized pain management. mdpi.com Studies in animal models have shown hydrogels providing sustained analgesia for up to 96 hours and systemic bupivacaine release for over 7 days, outperforming some existing formulations. mdpi.com
Combinations of bupivacaine with other analgesic agents in extended-release formulations are also under investigation. An example is the combination of bupivacaine with low-dose meloxicam, a cyclooxygenase-2 inhibitor. This dual-acting formulation, integrated into a bioerodible polymer, is designed to provide sustained pain relief and potentially address the reduced efficacy of bupivacaine in the acidic environment of inflamed surgical sites by normalizing the local pH. researchgate.netnih.gov
Prodrug strategies are being explored to improve the pharmacokinetic and pharmacodynamic properties of drugs, including local anesthetics. nih.govresearchgate.net While the search results did not provide specific details on bupivacaine prodrugs in clinical trials, the general trend in pharmaceutical research indicates a growing interest in this approach for enhancing drug delivery and efficacy. nih.govmdpi.com
Future developments in bupivacaine formulations are expected to lead to safer, more effective, and longer-lasting pain management solutions, potentially reducing the reliance on opioids and improving patient recovery. brieflands.commarketresearchintellect.comresearchgate.net
Here is a table summarizing some of the emerging formulation types discussed:
| Formulation Type | Description | Potential Benefits | Research Status |
| Liposomal Formulations | Encapsulation of bupivacaine within lipid bilayers or multivesicular vesicles. | Sustained release, prolonged analgesia (up to 72-96 hours), reduced systemic toxicity. mdpi.combrieflands.comfrontiersin.orgvirpaxpharma.com | Ongoing research to improve duration, reduce cost, and optimize manufacturing. marketresearchintellect.comresearchgate.net |
| Polymeric Microspheres | Encapsulation of bupivacaine within biodegradable polymer particles. | Controlled release via polymer degradation, extended analgesic effects. mdpi.com | Under investigation, addressing challenges like burst release and instability. mdpi.com |
| Hydrogel-Based Carriers | Bupivacaine incorporated into biocompatible hydrogels (temperature- or pH-sensitive). | Sustained and localized release, potential for site-specific delivery, tuneable release profiles. mdpi.com | Active research, including advanced fabrication techniques and preclinical studies. mdpi.commdpi.com |
| Dual-Acting Formulations | Combination of bupivacaine with other analgesics (e.g., meloxicam) in extended-release systems. | Enhanced and prolonged pain relief, potential synergy, addressing local tissue environment challenges. researchgate.netnih.gov | In development, with some formulations showing promise in clinical trials. researchgate.netnih.gov |
| Prodrugs | Chemically modified bupivacaine precursors that are converted to the active drug in the body. | Potential for improved pharmacokinetics, targeted delivery, and reduced toxicity. nih.govresearchgate.net | General area of pharmaceutical research with potential future application for bupivacaine. nih.govmdpi.com |
Q & A
Q. What experimental models are commonly used to study bupivacaine’s mechanism of action on neuronal ion channels?
Electrophysiological models, such as whole-cell voltage-clamp recordings in dorsal horn neurons, are widely employed. Researchers measure high-voltage–activated calcium currents (HVA-Ica) using depolarizing pulses and analyze dose-dependent inhibition via modified Hill equations. Bupivacaine’s IC50 and reversibility are quantified after washout periods .
Q. How do researchers standardize pharmacokinetic studies for bupivacaine metabolism in human subjects?
High-performance liquid chromatography (HPLC) is used to quantify urinary metabolites, distinguishing enantiomers like (S)- and (R)-bupivacaine. Studies often involve continuous epidural infusions, with metabolic pathways (e.g., dealkylation) analyzed to account for <11% urinary recovery of the administered dose .
Q. What safety protocols are recommended for handling bupivacaine in laboratory settings?
Compliance with OSHA HCS guidelines is critical. Researchers must use personal protective equipment (PPE), avoid inhalation/skin contact (H300/H310/H330 hazards), and ensure proper ventilation. Emergency protocols include immediate contact with poison control centers for exposure incidents .
Q. How is the efficacy of bupivacaine formulations evaluated in postoperative pain models?
Randomized controlled trials (RCTs) compare liposomal bupivacaine (e.g., Exparel®) against standard formulations. Outcomes include analgesia duration (e.g., >72 hours), functional recovery metrics (e.g., 6-minute walk tests), and inflammatory markers like leukocyte counts .
Advanced Research Questions
Q. How can factorial experimental designs address confounding variables in bupivacaine toxicity studies?
Factorial designs enable simultaneous testing of variables (e.g., concentration, infusion profile) while controlling for surgical trauma. Mixed-effects models assess covariates like postoperative weight recovery and creatine kinase (CK) levels, minimizing bias from small sample sizes through hidden replication .
Q. What statistical methods resolve contradictions in bupivacaine’s dose-response relationships across studies?
Probit analysis calculates LD50 values with 95% confidence intervals, while z-tests compare survival proportions. For calcium current inhibition, nonlinear least-squares fitting of Hill equations and ANOVA for current-voltage curves are standard .
Q. How do lipid resuscitation protocols alter bupivacaine’s pharmacokinetics during overdose scenarios?
Intralipid® sequesters bupivacaine via partition coefficients (lipid:aqueous ratio = 11.9 ± 1.77), shifting LD50 from 12.5 mg/kg (saline) to 18.5 mg/kg. Plasma concentration analyses validate lipid’s role in reducing mortality .
Q. What methodologies address gaps in bupivacaine’s age-specific efficacy data (e.g., pediatric vs. adult populations)?
Meta-regression analyses stratified by age subgroups are recommended. Systematic reviews should prospectively register protocols (e.g., PROSPERO) and integrate open-access datasets on patient comfort and quality of life .
Q. How can transcriptomic profiling improve safety assessments of bupivacaine-induced neurotoxicity?
RNA sequencing identifies pathways like nuclear factor-kappa B (NF-κB) activation linked to WDR35 overexpression. Dose-response studies (e.g., 2 mM bupivacaine for 9 hours) correlate cytotoxicity with transcriptional changes, validated via Western blot .
Methodological Guidance for Contradictory Data
Q. What frameworks reconcile conflicting findings on bupivacaine’s local tissue toxicity?
Sensitivity analyses (univariable vs. multivariable) isolate confounding factors (e.g., surgical trauma). Rothwell Classification of Questions categorizes evidence by source type (academic, government) and quality (JAMA benchmark criteria), prioritizing controlled trials over observational data .
Q. How should researchers optimize PICOT frameworks for bupivacaine RCTs?
Define P opulation (e.g., ventral hernia repair patients), I ntervention (liposomal bupivacaine TAP blocks), C omparator (standard bupivacaine/placebo), O utcomes (pain scores at 72 hours), and T ime (6-month follow-up). This ensures alignment with FDA-approved indications and clinical guidelines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
